molecular formula C9H13ClN2O2 B1601345 3,5-Dimethoxy-benzamidine hydrochloride CAS No. 61416-81-7

3,5-Dimethoxy-benzamidine hydrochloride

Cat. No.: B1601345
CAS No.: 61416-81-7
M. Wt: 216.66 g/mol
InChI Key: JYCNBCYWSLQCFS-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-benzamidine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-7-3-6(9(10)11)4-8(5-7)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNBCYWSLQCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486480
Record name 3,5-Dimethoxy-benzamidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61416-81-7
Record name 3,5-Dimethoxy-benzamidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Strategy of 3,5-Dimethoxy-benzamidine hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the mechanism of action of 3,5-Dimethoxy-benzamidine hydrochloride, a small molecule inhibitor with significant potential in therapeutic research. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its inhibitory activity, grounded in its structural features and interactions with key biological targets.

Executive Summary

This compound belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of serine proteases. Its mechanism of action is primarily centered on the reversible inhibition of these enzymes, which play critical roles in a multitude of physiological and pathological processes. The strategic placement of two methoxy groups on the benzamidine scaffold is anticipated to modulate its binding affinity, selectivity, and pharmacokinetic properties, making it a compound of interest for targeted therapeutic development. This guide will dissect the molecular interactions underpinning its function and provide detailed protocols for its characterization.

The Benzamidine Core: A Privileged Scaffold for Serine Protease Inhibition

The foundational element of this compound is the benzamidine moiety. This structural feature is a potent pharmacophore that mimics the side chains of arginine and lysine, the natural substrates for a large family of enzymes known as trypsin-like serine proteases. These enzymes, which include trypsin, plasmin, thrombin, and urokinase-type plasminogen activator (uPA), are characterized by a catalytic triad (serine, histidine, and aspartate) in their active site and a specificity pocket (the S1 pocket) that accommodates the side chains of their substrates.

The positively charged amidinium group of benzamidine forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin and uPA).[1] This interaction anchors the inhibitor within the active site, physically obstructing the entry of the natural substrate and thereby competitively inhibiting the enzyme's catalytic activity.[2][3]

The Influence of 3,5-Dimethoxy Substitution

The addition of two methoxy groups at the 3 and 5 positions of the phenyl ring is a deliberate chemical modification intended to enhance the pharmacological profile of the parent benzamidine molecule. These substitutions can influence the molecule's activity in several ways:

  • Modulation of Binding Affinity: The methoxy groups can engage in hydrophobic or van der Waals interactions with non-polar residues lining the entrance of the S1 pocket, potentially increasing the overall binding affinity and potency of the inhibitor.[4]

  • Enhanced Selectivity: The specific steric and electronic properties conferred by the dimethoxy pattern can favor binding to the unique topology of one serine protease over others, leading to improved selectivity.[1]

  • Improved Pharmacokinetics: Methoxy groups can impact the metabolic stability and membrane permeability of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Primary Target: The Urokinase-Type Plasminogen Activator (uPA) System

While benzamidine derivatives can inhibit a range of serine proteases, the urokinase-type plasminogen activator (uPA) system is a particularly compelling target in the context of disease, especially in oncology. uPA is a key enzyme in the regulation of extracellular matrix degradation, cell migration, and tissue remodeling.[1][5] Its overexpression is strongly correlated with tumor invasion, metastasis, and poor prognosis in various cancers.[6][7]

The binding of this compound to uPA is predicted to follow the canonical mechanism for benzamidine inhibitors. The amidinium group will interact with Asp189 in the S1 pocket, while the 3,5-dimethoxyphenyl ring will be positioned to interact with residues in the S2 and S3/S4 subsites, which are smaller in uPA compared to other trypsin-like proteases.[1] This structural feature of uPA's binding pocket can be exploited for the design of selective inhibitors.

Experimental Characterization of Inhibitory Activity

To quantitatively assess the mechanism of action of this compound, a series of well-established biochemical and cellular assays are employed.

In Vitro uPA Enzymatic Inhibition Assay

This assay directly measures the ability of the compound to inhibit the catalytic activity of purified human uPA.

Principle: The assay utilizes a chromogenic or fluorogenic substrate that is specifically cleaved by uPA, releasing a detectable signal (e.g., p-nitroaniline or 7-amino-4-methylcoumarin). The rate of signal generation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate will decrease.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of purified human uPA in an appropriate assay buffer (e.g., Tris-HCl, pH 8.5).

    • Prepare a working solution of a uPA-specific chromogenic substrate (e.g., S-2444) in the assay buffer.

  • Assay Setup (96-well plate format):

    • Add a fixed volume of assay buffer to each well.

    • Add serial dilutions of the this compound stock solution to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add a fixed amount of the uPA working solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the uPA substrate to all wells.

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.[5]

Table 1: Representative Data from a uPA Inhibition Assay

[Inhibitor] (µM)% Inhibition
0.015
0.120
152
1085
10098
Selectivity Profiling

To assess the specificity of this compound, its inhibitory activity is tested against a panel of other serine proteases.

Principle: The same enzymatic assay principle is applied, but with different proteases (e.g., trypsin, plasmin, thrombin, Factor Xa) and their respective specific substrates.

Experimental Protocol:

  • Follow the general procedure for the uPA inhibition assay, substituting uPA with the other serine proteases and using their corresponding specific substrates.

  • Determine the IC₅₀ values for each enzyme.

  • Calculate the selectivity index by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for the primary target (uPA). A higher selectivity index indicates greater specificity for uPA.

Table 2: Representative Selectivity Profile

EnzymeIC₅₀ (µM)Selectivity Index (vs. uPA)
uPA1.01
Trypsin2525
Plasmin5050
Thrombin>100>100

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts of the mechanism of action.

G cluster_0 uPA Active Site cluster_1 3,5-Dimethoxy-benzamidine HCl S1 Pocket S1 Pocket Catalytic Triad Catalytic Triad Amidinium Group Amidinium Group Amidinium Group->S1 Pocket Ionic Interaction with Asp189 Dimethoxy-phenyl Ring Dimethoxy-phenyl Ring Dimethoxy-phenyl Ring->Catalytic Triad Steric Hindrance 3,5-Dimethoxy-benzamidine HCl 3,5-Dimethoxy-benzamidine HCl uPA Active Site uPA Active Site 3,5-Dimethoxy-benzamidine HCl->uPA Active Site Competitive Inhibition

Caption: Binding of 3,5-Dimethoxy-benzamidine HCl to the uPA active site.

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA uPA uPA ECM Degradation ECM Degradation Plasmin->ECM Degradation Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis 3,5-Dimethoxy-benzamidine HCl 3,5-Dimethoxy-benzamidine HCl 3,5-Dimethoxy-benzamidine HCl->uPA Inhibition

Caption: Inhibition of the uPA-mediated proteolytic cascade.

Conclusion and Future Directions

This compound is a competitive inhibitor of serine proteases, with a likely primary target being the urokinase-type plasminogen activator. Its mechanism of action is rooted in the high-affinity interaction of its benzamidine core with the S1 pocket of these enzymes, while the 3,5-dimethoxy substitutions are poised to enhance its potency and selectivity. The provided experimental framework allows for a robust characterization of its inhibitory profile.

Future research should focus on obtaining high-resolution crystal structures of this compound in complex with its target proteases to definitively elucidate its binding mode. Furthermore, comprehensive in vivo studies are necessary to evaluate its therapeutic efficacy and pharmacokinetic properties in relevant disease models.

References

3,5-Dimethoxy-benzamidine Hydrochloride: A Technical Guide to its Application as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine proteases are a ubiquitous class of enzymes central to a vast array of physiological and pathological processes, making them critical targets for therapeutic intervention and essential tools in biochemical research.[1][2] The development and characterization of specific inhibitors are paramount for dissecting their function and for creating novel drugs. This guide provides a comprehensive technical overview of 3,5-Dimethoxy-benzamidine hydrochloride, a competitive serine protease inhibitor. We will delve into its chemical rationale, mechanism of action, and provide detailed, field-proven protocols for its characterization and application. This document is designed for researchers and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies for harnessing this compound's inhibitory potential.

The Strategic Importance of Serine Protease Inhibition

Serine proteases are defined by the presence of a highly reactive serine residue within a catalytic triad at the enzyme's active site.[3] This triad, typically composed of Serine, Histidine, and Aspartate, facilitates the cleavage of peptide bonds in substrate proteins. Their functions are diverse, ranging from digestion (trypsin) and blood coagulation (thrombin) to cellular signaling and viral replication.[2][3][4] Consequently, dysregulated serine protease activity is implicated in numerous diseases, including cardiovascular disorders, inflammatory conditions, and cancer.[5][6]

The ability to selectively inhibit these enzymes is a cornerstone of modern pharmacology and biochemical investigation.[3] Inhibitors allow researchers to probe the specific roles of individual proteases in complex biological pathways and serve as foundational molecules for drug discovery programs.

Profile of the Inhibitor: this compound

Benzamidine and its derivatives are classic examples of competitive inhibitors that target the active site of trypsin-like serine proteases.[4][7] The this compound variant builds upon this established scaffold, incorporating specific chemical features to modulate its interaction with target enzymes.

Chemical and Physical Properties

A clear understanding of a compound's physical characteristics is the first step in its effective application.

PropertyValueReference
CAS Number 61416-81-7[8]
Molecular Formula C₉H₁₃ClN₂O₂[8]
Molecular Weight 216.66 g/mol [8][9]
Appearance Solid[8]
Inhibitor Class Reversible, Competitive[4][7]
Structural Rationale and Mechanism of Action

The efficacy of 3,5-Dimethoxy-benzamidine stems from its structural mimicry of the natural substrates of trypsin-like serine proteases, particularly arginine and lysine.

  • The Benzamidine "Warhead": The positively charged amidinium group, C(=NH)NH₂, is the key pharmacophore. It directly interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like proteases, effectively anchoring the inhibitor in the active site. This binding physically obstructs the entry of the natural substrate.

  • Significance of the 3,5-Dimethoxy Substitutions: The placement of two methoxy groups on the phenyl ring is a deliberate medicinal chemistry strategy.[10] These groups can influence the inhibitor's properties in several ways:

    • Modulation of Binding: Methoxy groups can engage with hydrophobic sub-pockets surrounding the primary binding site, potentially enhancing binding affinity and selectivity for specific proteases over others.[10]

    • Pharmacokinetic Influence: These substitutions can alter the molecule's solubility, metabolic stability, and overall pharmacokinetic profile, which are critical considerations in drug development.[10]

The inhibition is a reversible process, characterized by an equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex.

G E Free Enzyme (E) (Serine Protease) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI kon (Association Rate) I Free Inhibitor (I) (3,5-Dimethoxy-benzamidine) EI->E koff (Dissociation Rate)

Figure 1: Equilibrium diagram of reversible competitive inhibition.

Part I: In Vitro Characterization of Inhibitory Potency and Selectivity

The foundational task for any inhibitor is to quantify its potency (how strongly it binds) and selectivity (its preference for one enzyme over others). This is typically achieved through enzyme inhibition kinetics assays.

Core Principle: Fluorogenic Substrate Assays

The most common method for monitoring serine protease activity in a high-throughput format is the use of fluorogenic substrates.[1][11] These are small peptides that mimic the enzyme's natural cleavage site, but are conjugated to a fluorophore and a quencher. In their intact state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage, the fluorophore is released from the quencher's proximity, resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.

Detailed Experimental Protocol: IC₅₀ and Kᵢ Determination

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Causality Behind Choices:

  • Substrate Concentration: The substrate concentration is set at or below its Michaelis-Menten constant (Kₘ). This ensures that the assay is sensitive to competitive inhibitors, as both the substrate and inhibitor are competing for the same active site.

  • Pre-incubation: A short pre-incubation of the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated by adding the substrate.

  • DMSO Concentration: The inhibitor is typically dissolved in DMSO. It's crucial to keep the final DMSO concentration constant across all wells (and low, e.g., <1%) to prevent solvent effects from influencing enzyme activity.

Materials & Reagents:

  • Target Serine Protease (e.g., Trypsin, Thrombin)

  • This compound

  • Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

  • Anhydrous DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of 3,5-Dimethoxy-benzamidine HCl in DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.5 µM). This will be your 100x inhibitor plate.

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of Assay Buffer to each well.

    • Add 1 µL of the serially diluted inhibitor from the 100x plate to the corresponding wells.

    • Include "No Inhibitor" controls (1 µL of DMSO only) and "No Enzyme" blanks (Assay Buffer only).

  • Enzyme Addition and Pre-incubation:

    • Prepare a 2x working solution of the serine protease in Assay Buffer.

    • Add 25 µL of the 2x enzyme solution to all wells except the "No Enzyme" blanks.

    • Mix gently and incubate the plate for 15 minutes at room temperature to allow the inhibitor and enzyme to reach equilibrium.

  • Reaction Initiation and Measurement:

    • Prepare a 4x working solution of the fluorogenic substrate in Assay Buffer.

    • Add 25 µL of the 4x substrate solution to all wells to initiate the reaction (final volume = 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity (e.g., λex=360 nm, λem=480 nm) kinetically over 30-60 minutes, taking readings every 60 seconds.[2]

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Normalize Data: Express the velocity at each inhibitor concentration as a percentage of the "No Inhibitor" control (100% activity).

  • Generate IC₅₀ Curve: Plot the percent activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Calculate Kᵢ: For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Hypothetical Data Summary:

Target ProteaseSubstrate UsedKₘ (µM)IC₅₀ (µM)Kᵢ (µM)
TrypsinBoc-Gln-Ala-Arg-AMC50157.5
ThrombinBoc-Val-Pro-Arg-AMC2512080
ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC100>1000>500

This table illustrates how this compound might show selectivity for trypsin over thrombin and be largely inactive against chymotrypsin, a protease with different substrate specificity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhib Prepare Inhibitor Serial Dilutions (100x) add_inhib Add 1µL Inhibitor/DMSO prep_inhib->add_inhib prep_enz Prepare Enzyme Solution (2x) add_enz Add 25µL Enzyme (Pre-incubate 15 min) prep_enz->add_enz prep_sub Prepare Substrate Solution (4x) add_sub Initiate with 25µL Substrate prep_sub->add_sub add_buf Add Buffer to Plate add_buf->add_inhib add_inhib->add_enz add_enz->add_sub read_plate Kinetic Read in Plate Reader add_sub->read_plate calc_v0 Calculate Initial Velocities (V₀) read_plate->calc_v0 normalize Normalize to Control (%) calc_v0->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50 calc_ki Calculate Kᵢ via Cheng-Prusoff calc_ic50->calc_ki

Figure 2: Workflow for determining inhibitor potency (IC₅₀ and Kᵢ).

Part II: Application in Affinity Chromatography

Beyond its use as a research probe, the specific binding of benzamidine derivatives can be exploited as a powerful tool for protein purification or the removal of protease contaminants.[12]

Core Principle: Immobilized Ligand Affinity

In benzamidine affinity chromatography, the inhibitor is covalently attached to a solid support matrix, typically agarose beads (e.g., Benzamidine Sepharose).[12][13] When a complex protein mixture (like a cell lysate or serum) is passed over this matrix, serine proteases with affinity for benzamidine will bind to the immobilized ligand, while most other proteins will pass through in the flow-through. This allows for either the specific purification of the proteases or, more commonly, their removal from a valuable protein sample.

Detailed Experimental Protocol: Depletion of Serine Proteases from a Recombinant Protein Sample

This protocol is designed to protect a target protein from degradation by endogenous proteases released during cell lysis.

Causality Behind Choices:

  • Binding Buffer: The pH is typically kept neutral to slightly basic (pH 7.4-8.0) to ensure the amidinium group of the benzamidine is positively charged and the protease is active. High salt (e.g., 500 mM NaCl) is included to disrupt non-specific, low-affinity ionic interactions between other proteins and the resin.[12]

  • Flow Rate: A slow flow rate during sample application ensures sufficient residence time for the proteases to interact with and bind to the immobilized benzamidine.

Materials & Reagents:

  • Benzamidine Sepharose 4 Fast Flow resin (or similar)

  • Chromatography column

  • Protein sample containing protease contaminants

  • Binding Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 8.0

  • Elution Buffer (for regenerating the column): 50 mM Glycine-HCl, pH 3.0[12]

  • Peristaltic pump and fraction collector (optional)

Step-by-Step Methodology:

  • Column Preparation:

    • Prepare a slurry of the Benzamidine Sepharose resin in Binding Buffer (typically 50% v/v).

    • Pack the column to the desired bed volume and wash with 5-10 column volumes (CV) of Binding Buffer to remove storage solution and equilibrate the resin.

  • Sample Preparation and Loading:

    • Ensure your protein sample is in a buffer compatible with the Binding Buffer. If not, perform a buffer exchange.

    • Apply the sample to the top of the equilibrated column at a controlled, slow flow rate (e.g., 0.5-1 mL/min for a 5 mL column).

    • Collect the flow-through. This fraction contains your target protein, now depleted of serine proteases.

  • Washing:

    • After loading, wash the column with 5-10 CV of Binding Buffer to chase any remaining non-bound protein from the column. This wash fraction can be pooled with the initial flow-through.

  • Elution and Regeneration (Optional, for purifying proteases or cleaning the column):

    • To elute the bound proteases, apply the low pH Elution Buffer. The acidic pH protonates the aspartate in the S1 pocket, disrupting the ionic interaction and releasing the bound enzyme.

    • Immediately neutralize the eluted fractions with a strong buffer (e.g., 1 M Tris pH 9.0) if the proteases need to be kept active.

    • Re-equilibrate the column immediately with 5-10 CV of Binding Buffer to prepare it for the next use.

  • Validation:

    • Analyze the collected flow-through fraction by SDS-PAGE to confirm the presence of your target protein and the absence of protease bands.

    • Perform a protease activity assay on the "before" and "after" samples to functionally confirm the depletion of proteolytic activity.

G prep_col Pack & Equilibrate Benzamidine Column load_sample Load Protein Sample (with Proteases) prep_col->load_sample collect_ft Collect Flow-Through (Purified Target Protein) load_sample->collect_ft wash_col Wash with Binding Buffer load_sample->wash_col Proteases Bind validate Validate Depletion (SDS-PAGE, Activity Assay) collect_ft->validate elute Elute Bound Proteases (Low pH Buffer) wash_col->elute regenerate Re-equilibrate Column with Binding Buffer elute->regenerate

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3,5-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,5-Dimethoxy-benzamidine hydrochloride. Benzamidine and its derivatives are a well-established class of molecules known primarily for their potent, reversible inhibition of serine proteases.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, elucidates the critical role of the core benzamidine scaffold and explores the nuanced influence of the 3,5-dimethoxy substitution pattern on molecular interactions, inhibitory potency, and selectivity. We will dissect the causality behind experimental choices for SAR elucidation and provide detailed, field-proven protocols for key in vitro assays. Through a synthesis of established principles and practical methodologies, this guide aims to empower scientists to rationally design and evaluate novel benzamidine-based therapeutic agents.

Introduction: The Benzamidine Scaffold in Medicinal Chemistry

The benzamidine moiety is a classic example of a "privileged scaffold" in drug discovery. Its inherent ability to act as a strong basic group allows it to form critical salt-bridge interactions with acidic residues, such as aspartate, commonly found in the active sites of enzymes.[3] This is particularly true for serine proteases—a large family of enzymes involved in physiological processes ranging from blood coagulation and digestion to inflammation and cellular signaling.[4] Unsubstituted benzamidine is a known competitive inhibitor of serine proteases like trypsin, thrombin, and plasmin.[5][6]

The core value of the benzamidine scaffold lies in its synthetic tractability. The phenyl ring provides a versatile platform for chemical modification, allowing for the systematic exploration of chemical space to enhance potency, improve selectivity against specific enzyme targets, and optimize pharmacokinetic properties.[1] The subject of this guide, this compound, represents a specific and insightful modification of this foundational structure. Understanding its SAR is key to leveraging this scaffold for next-generation inhibitor design.

The Core Interaction: Benzamidine and the Serine Protease S1 Pocket

To comprehend the SAR of any substituted benzamidine, one must first appreciate the foundational interaction of the unsubstituted core. Serine proteases, such as trypsin, typically feature a deep, negatively charged specificity pocket (the S1 pocket) that accommodates the side chain of their substrate. A key residue at the bottom of this pocket is often an aspartic acid (Asp189 in trypsin).

The positively charged amidinium group (-C(NH2)2+) of benzamidine is a superb mimic of the side chains of arginine and lysine, the natural substrates for trypsin-like proteases. It engages in a strong, bidentate hydrogen bond/salt bridge interaction with the carboxylate of the aspartate residue. This high-affinity binding anchors the inhibitor in the active site, competitively blocking substrate access and halting enzymatic activity.[4] This fundamental interaction is the primary driver of the biological activity of this class of compounds.

Structure-Activity Relationship (SAR) of 3,5-Dimethoxy-benzamidine

The addition of substituents to the phenyl ring modulates the inherent inhibitory activity of the benzamidine core. The choice of substituent, and its position, can influence binding through electronic effects, steric interactions, and by altering physicochemical properties like hydrophobicity.[7][8]

Role of the 3,5-Dimethoxy Substitution

The placement of two methoxy groups at the meta-positions of the benzamidine ring is a deliberate design choice with several implications:

  • Electronic Effects: Methoxy groups are electron-donating through resonance but electron-withdrawing through induction. Positioned meta to the amidine group, their electron-donating resonance effect is minimized, while their inductive effect can still influence the overall electron density of the ring. For enzymes like plasmin and complement C1s, electron-donating properties from substituents have been shown to affect binding.[7] The 3,5-dimethoxy pattern offers a specific electronic signature that can be crucial for tuning selectivity.

  • Hydrophobicity and Pocket Filling: The methoxy groups increase the lipophilicity of the molecule compared to unsubstituted benzamidine. For enzymes where the binding pocket has significant hydrophobic character, this can lead to more favorable interactions and increased potency.[7][9] X-ray crystallography studies on related scaffolds have shown that 3,5-dimethoxy analogs can effectively occupy flat, hydrophobic pockets that are otherwise difficult to reach, leading to substantial gains in activity.[9]

  • Conformational Restriction: The steric bulk of the methoxy groups can influence the rotational freedom around the bond connecting the phenyl ring to the amidine group.[10] This may pre-organize the molecule into a conformation that is more favorable for binding to the target enzyme, reducing the entropic penalty upon binding and thereby increasing affinity.

  • Metabolic Stability: The meta-positions are often less susceptible to metabolic modification (e.g., hydroxylation by cytochrome P450 enzymes) than the para-position. Placing metabolically stable methoxy groups at these positions can improve the compound's pharmacokinetic profile.

Comparative Analysis and Data

For instance, studies have shown that for thrombin, inhibitory activity is primarily affected by the hydrophobicity of the substituent, whereas for plasmin and C1s, both hydrophobicity and electronic effects are important.[7] This suggests that 3,5-Dimethoxy-benzamidine might exhibit differential selectivity across the serine protease family.

CompoundTarget EnzymeKey Substituent PropertyExpected Outcome
BenzamidineTrypsinBasic amidine groupBaseline competitive inhibition[5]
Substituted BenzamidinesThrombinHydrophobicityIncreased hydrophobicity enhances binding[7][8]
Substituted BenzamidinesPlasmin, C1sHydrophobicity & Electron DonationA combination of these factors improves binding affinity[7][8]
3,5-Dimethoxy AnalogGeneric KinasePocket OccupancyFills a flat, hydrophobic pocket, increasing IC50 significantly[9]

Table 1: General principles of substituted benzamidine SAR derived from literature.

SAR Visualization

The following diagram illustrates the key structural features of 3,5-Dimethoxy-benzamidine and their contribution to its activity.

Caption: Key SAR features of 3,5-Dimethoxy-benzamidine.

Experimental Protocols for SAR Elucidation

A robust SAR study requires reliable and reproducible experimental protocols. The following sections detail the methodologies for synthesizing and evaluating benzamidine analogs.

Synthesis Workflow (Conceptual)

The synthesis of novel benzamidine derivatives for SAR studies often begins with a commercially available substituted benzonitrile. The Pinner reaction is a classic and effective method for converting the nitrile to the corresponding amidine.[1][10]

Caption: General workflow for the synthesis of benzamidine analogs.

In Vitro Serine Protease Inhibition Assay (ICH Assay)

This protocol describes a general method for determining the IC50 value of an inhibitor against a serine protease like trypsin using a chromogenic substrate. The principle is that the enzyme cleaves the substrate, releasing a colored molecule (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The inhibitor reduces the rate of this color change.

Rationale: This assay is a foundational experiment in enzyme kinetics and inhibitor screening.[11][12] It is rapid, cost-effective, and provides a quantitative measure of inhibitor potency (IC50), which is essential for comparing analogs and building an SAR model.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Test Compound (3,5-Dimethoxy-benzamidine HCl) and other analogs

  • Control Inhibitor (e.g., unsubstituted Benzamidine HCl)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). This will be your compound plate.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the diluted compounds from the compound plate to the appropriate wells. For control wells, add 2 µL of DMSO.

    • Negative Control (No Inhibition): Wells with enzyme, substrate, and DMSO.

    • Positive Control (Max Inhibition): Wells with enzyme, substrate, and a known potent inhibitor at a high concentration.

    • Blank: Wells with buffer and substrate only (to correct for substrate auto-hydrolysis).[13]

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate (e.g., 10 µg/mL for trypsin).

    • Add 98 µL of the enzyme solution to each well (except the blank wells).

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • Prepare a working solution of the chromogenic substrate in the assay buffer (e.g., 1 mM).

    • Add 100 µL of the substrate solution to all wells to start the reaction. The final volume in each well is now 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm (for p-nitroaniline) every minute for 30 minutes in kinetic mode.

  • Data Analysis:

    • For each well, calculate the reaction rate (velocity) from the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the negative control (DMSO wells).

      • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

Conclusion and Future Directions

The structure-activity relationship of this compound is a compelling illustration of rational drug design. The foundational interaction is provided by the core benzamidine pharmacophore, which anchors the molecule in the active site of target enzymes like serine proteases. The 3,5-dimethoxy substitutions serve to modulate this core activity, primarily by enhancing interactions with hydrophobic pockets and potentially improving metabolic stability and conformational rigidity.

Future research should focus on obtaining high-resolution co-crystal structures of 3,5-Dimethoxy-benzamidine with various serine proteases. This would provide direct evidence of its binding mode and confirm the specific interactions of the methoxy groups within the active site. Further SAR exploration could involve replacing the methoxy groups with other substituents of varying size, electronics, and lipophilicity to fine-tune selectivity for specific protease targets, potentially leading to the development of novel therapeutics for diseases involving aberrant protease activity.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of 3,5-Dimethoxybenzamidine Hydrochloride, a valuable building block in medicinal chemistry and drug development. Benzamidine derivatives are a well-established class of compounds, primarily recognized for their role as serine protease inhibitors.[1] This document is structured to provide not just a protocol, but a foundational understanding of the chemical principles and technical considerations necessary for the successful preparation and validation of this important molecule.

Introduction: The Significance of Benzamidine Derivatives

Benzamidine and its analogues are pivotal pharmacophores in modern drug discovery.[2] Their ability to inhibit serine proteases makes them relevant in therapeutic areas targeting enzymes involved in coagulation, inflammation, and viral replication. The strategic placement of methoxy groups on the phenyl ring, as in the case of 3,5-dimethoxybenzamidine, can significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. Therefore, a reliable and well-characterized synthetic route to this compound is of paramount importance for researchers in the field.

Synthesis of 3,5-Dimethoxybenzamidine Hydrochloride via the Pinner Reaction

The most classical and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[3][4] This acid-catalyzed reaction proceeds in two main stages: the formation of an imino ester hydrochloride (a Pinner salt) followed by ammonolysis to yield the desired amidine hydrochloride.[5]

Reaction Mechanism

The Pinner reaction is initiated by the acid-catalyzed addition of an alcohol to a nitrile.[5] In the first step, gaseous hydrogen chloride protonates the nitrogen atom of the nitrile, significantly increasing the electrophilicity of the nitrile carbon. This allows for the nucleophilic attack of an alcohol (in this case, anhydrous ethanol) to form a nitrilium ion, which then rearranges to the more stable imino ester hydrochloride, also known as a Pinner salt.[5]

The second stage involves the nucleophilic addition of ammonia to the imino ester. The ammonia attacks the electrophilic carbon of the imino ester, leading to a tetrahedral intermediate. Subsequent elimination of the alcohol yields the final amidine hydrochloride.[6]

Experimental Workflow: Synthesis

cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Work-up and Purification A 3,5-Dimethoxybenzonitrile in Anhydrous Ethanol C Reaction Mixture @ 0-5°C A->C B Dry HCl Gas B->C D Stirring (e.g., 24-48h) C->D E Precipitation of Ethyl 3,5-dimethoxybenzimidate hydrochloride (Pinner Salt) D->E F Pinner Salt E->F H Reaction Mixture (Stirring) F->H G Anhydrous Ethanolic Ammonia G->H I Formation of 3,5-Dimethoxybenzamidine HCl and NH4Cl H->I J Filtration to remove NH4Cl I->J K Concentration of Filtrate J->K L Recrystallization (e.g., from Ethanol/Ether) K->L M Isolation of Pure 3,5-Dimethoxybenzamidine HCl L->M

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzamidine Hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of benzamidine hydrochloride.[7]

Materials:

  • 3,5-Dimethoxybenzonitrile

  • Anhydrous Ethanol (at least 99.5%)

  • Dry Hydrogen Chloride Gas

  • Anhydrous Ammonia Gas

  • Anhydrous Diethyl Ether

Procedure:

Step 1: Formation of Ethyl 3,5-dimethoxybenzimidate hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3,5-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (approximately 1.5-2 equivalents).

  • Cool the solution in an ice-salt bath to 0-5 °C.

  • Bubble dry hydrogen chloride gas through the stirred solution. The absorption of HCl is an exothermic process, so maintain the temperature below 10 °C. Continue the gas flow until the solution is saturated and a slight excess of HCl has been absorbed (typically 1.1-1.2 equivalents).

  • Seal the flask and allow it to stand at room temperature for 24-48 hours. During this time, the Pinner salt will precipitate as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The exclusion of water is critical.[5] Any moisture present will hydrolyze the intermediate imino ester to the corresponding ester, significantly reducing the yield of the desired amidine.[7]

  • Dry HCl Gas: Gaseous HCl is used to create an anhydrous acidic environment, which is necessary to catalyze the reaction without introducing water.[5]

  • Temperature Control: The initial reaction is performed at low temperatures to control the exothermicity of HCl dissolution and to prevent potential side reactions.[3]

Step 2: Ammonolysis and Purification

  • Rapidly crush the solid cake of the Pinner salt in a dry mortar and transfer it to a clean, dry flask.

  • Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol. Slowly add this solution to the crushed Pinner salt with vigorous stirring. An excess of ammonia is used to drive the reaction to completion and neutralize the HCl salt.

  • Stir the mixture at room temperature for several hours (e.g., 3-6 hours). Ammonium chloride will precipitate during this step.

  • Filter the reaction mixture to remove the precipitated ammonium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dimethoxybenzamidine hydrochloride.

  • Purify the crude product by recrystallization. A suitable solvent system is a mixture of ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Crushing the Pinner Salt: This increases the surface area for the reaction with ammonia, ensuring a more complete and faster conversion.[7]

  • Anhydrous Ammonia: Similar to the first step, anhydrous conditions are maintained to prevent hydrolysis.

  • Recrystallization: This is an effective method for purifying the final product, removing any remaining ammonium chloride and other impurities.[8]

Characterization of 3,5-Dimethoxybenzamidine Hydrochloride

Unambiguous structural confirmation and purity assessment are critical.[9] A combination of spectroscopic and physical methods should be employed.

Characterization Workflow

cluster_0 Spectroscopic Analysis cluster_1 Physical & Purity Analysis A Synthesized 3,5-Dimethoxybenzamidine HCl B NMR Spectroscopy (1H & 13C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Melting Point Determination A->E G Structural Confirmation & Purity Data B->G C->G D->G F Purity Assessment (e.g., qNMR, HPLC) E->F F->G

Caption: Workflow for the characterization of 3,5-Dimethoxybenzamidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[9]

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent such as DMSO-d₆ or D₂O.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.0-9.5Broad singlet4H-C(=NH₂)⁺NH₂
~7.0-7.2d2HAromatic H (ortho to amidine)
~6.6-6.8t1HAromatic H (para to amidine)
~3.8s6H-OCH₃

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~165Amidine Carbon (-C=N)
~160Aromatic C (attached to -OCH₃)
~132Aromatic C (ipso to amidine)
~105Aromatic C (ortho to amidine)
~103Aromatic C (para to amidine)
~56Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: The spectrum can be obtained using a KBr pellet or with an ATR-FTIR spectrometer.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadN-H stretching (amidinium ion)
3000-2800MediumC-H stretching (aromatic and methyl)
~1670StrongC=N stretching (amidinium ion)
~1600, ~1500MediumC=C stretching (aromatic ring)
1300-1000StrongC-O stretching (aryl ether)

The broad and strong absorptions in the 3400-3100 cm⁻¹ region are characteristic of the N-H stretches in the protonated amidine group. The C=N stretch is a key indicator of the amidine functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Method: Electrospray ionization (ESI) is a suitable method for this ionic compound.

Expected Data:

  • [M+H]⁺: The protonated molecule (the cation of the salt) should be observed at m/z corresponding to the molecular weight of the free base (C₉H₁₂N₂O₂) plus a proton.

  • Fragmentation Pattern: Common fragmentation pathways for N-aryl benzamidines involve cleavage of the C-N bonds.[10]

Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity. The reported melting point for benzamidine hydrochloride is around 70-73 °C (as a dihydrate), so a distinct melting point is expected for the 3,5-dimethoxy derivative.[7]

Conclusion

The synthesis of 3,5-dimethoxybenzamidine hydrochloride can be reliably achieved through the Pinner reaction, provided that stringent anhydrous conditions are maintained throughout the procedure. The subsequent characterization using a combination of NMR, IR, and mass spectrometry, along with melting point determination, is essential to confirm the structure and purity of the final product. This guide provides the necessary technical details and the underlying scientific principles to empower researchers to confidently synthesize and validate this important chemical entity for applications in drug discovery and development.

References

A Technical Guide to 3,5-Dimethoxy-benzamidine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 3,5-Dimethoxy-benzamidine hydrochloride, a key molecular scaffold in modern medicinal chemistry. We will dissect its fundamental mechanism of action as a serine protease inhibitor, detail its significant applications in oncology and anticoagulation, and provide validated experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into leveraging this versatile compound in drug discovery programs.

Introduction: The Benzamidine Motif as a Cornerstone for Serine Protease Inhibition

The benzamidine moiety is a well-established pharmacophore in the design of inhibitors for serine proteases, a large family of enzymes crucial to numerous physiological and pathological processes.[1][2] These enzymes, characterized by a highly conserved catalytic triad (Ser-His-Asp), are involved in pathways ranging from blood coagulation and fibrinolysis to tissue remodeling and cancer progression.[3][4] The inhibitory power of the benzamidine scaffold stems from its structural and electronic mimicry of the guanidinium group of arginine, the natural substrate for trypsin-like serine proteases.[5]

This compound emerges as a particularly valuable derivative within this class. The strategic placement of two methoxy groups on the phenyl ring significantly modulates the compound's electronic properties and steric profile, offering a nuanced tool for enhancing binding affinity and achieving selectivity against specific protease targets.[6] This guide will illuminate the chemical rationale and practical applications that make this specific scaffold a subject of intense interest in contemporary drug design.[7]

The Molecular Basis of Inhibition: A Deep Dive into the S1 Pocket

The efficacy of benzamidine-based inhibitors is rooted in their ability to form a strong, reversible interaction within the primary specificity pocket (S1) of trypsin-like serine proteases.[5] This interaction is the cornerstone of their mechanism of action.

Causality of Binding: The S1 subsite of these enzymes is typically a deep, narrow cleft with a crucial, negatively charged aspartic acid residue (Asp189 in trypsin) at its base. The positively charged (cationic) amidinium group of the benzamidine inhibitor is perfectly poised to form a strong salt bridge with this aspartate residue.[5] This charge-charge interaction is the primary anchor, responsible for the inhibitor's high affinity. Flanking this interaction are hydrophobic contributions from the phenyl ring of the inhibitor, which engages with the hydrophobic walls of the S1 pocket.[5] The 3,5-dimethoxy substituents further refine this interaction, potentially influencing solubility, membrane permeability, and forming additional contacts that can enhance potency and selectivity.[6][8]

cluster_S1 Serine Protease S1 Pocket cluster_inhibitor 3,5-Dimethoxy-benzamidine ASP Aspartate (Asp189) HP Hydrophobic Walls Amidine Cationic Amidinium Group (+) Amidine->ASP Primary Interaction: Strong Salt Bridge Ring 3,5-Dimethoxy Phenyl Ring Ring->HP Secondary Interaction: Hydrophobic Packing

Caption: Binding mechanism of 3,5-Dimethoxy-benzamidine in the S1 pocket.

Principal Therapeutic Applications

The ability of 3,5-Dimethoxy-benzamidine and its derivatives to potently and selectively inhibit key serine proteases places them at the forefront of several therapeutic areas.

Urokinase-Type Plasminogen Activator (uPA) Inhibition in Oncology

The urokinase-type plasminogen activator (uPA) system is a critical driver of cancer cell invasion and metastasis.[3] uPA, a serine protease, is often overexpressed on the surface of tumor cells, where it converts plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), paving the way for tumor cells to invade surrounding tissues and metastasize.[4][9] Elevated levels of uPA are strongly correlated with poor prognosis in various cancers.

Inhibiting uPA is therefore a compelling anti-cancer strategy. Benzamidine-based molecules, including those built upon the 3,5-dimethoxy scaffold, serve as potent, competitive inhibitors of uPA, effectively blocking its catalytic activity.[10][11] This inhibition prevents ECM degradation, thereby reducing the invasive potential of cancer cells.[4][9]

cluster_activation Plasminogen Activation UPA uPA (Serine Protease) on Tumor Cell Surface PLG Plasminogen (Inactive) PLM Plasmin (Active Protease) PLG->PLM Cleavage by uPA ECM Extracellular Matrix (ECM) (Structural Barrier) PLM->ECM Degradation Invasion Tumor Invasion & Metastasis ECM->Invasion Breakdown enables Inhibitor 3,5-Dimethoxy-benzamidine (uPA Inhibitor) Inhibitor->UPA Blocks Active Site

Caption: The uPA cascade in cancer metastasis and its inhibition.

Thrombin Inhibition for Anticoagulation

Thrombin (Factor IIa) is the central effector enzyme in the blood coagulation cascade.[12] It catalyzes the conversion of soluble fibrinogen to insoluble fibrin strands, which form the mesh of a blood clot. Uncontrolled thrombin activity can lead to thrombosis, a primary cause of heart attacks and strokes.[13]

Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, blocking its activity without requiring a cofactor like antithrombin.[14][15] The benzamidine scaffold is a foundational element in the design of many synthetic DTIs.[5] Its ability to occupy the S1 pocket of thrombin makes it an excellent starting point for developing potent and orally bioavailable anticoagulant drugs.[16] The 3,5-dimethoxy substitutions can be used to optimize the molecule's properties for improved efficacy and a better safety profile.[6]

Synthesis and Characterization

The synthesis of this compound is typically achieved via the Pinner reaction, a classic method for preparing amidines from nitriles.[6] This two-step process is reliable and provides a solid foundation for further derivatization.

cluster_workflow Synthetic Workflow Start 3,5-Dimethoxybenzonitrile Step1 Step 1: Pinner Reaction - Anhydrous HCl (gas) - Anhydrous Ethanol - Formation of Ethyl Imidate  Hydrochloride Salt (Intermediate) Start->Step1 Step2 Step 2: Ammonolysis - Anhydrous Ethanol - Anhydrous Ammonia (gas) - Formation of Benzamidine  Hydrochloride Salt Step1->Step2 Product 3,5-Dimethoxy-benzamidine HCl (Crude Product) Step2->Product Purify Purification (Recrystallization from Ethanol/Ether) Product->Purify Final Final Purified Product Purify->Final

Caption: General workflow for the synthesis of 3,5-Dimethoxy-benzamidine HCl.

Detailed Experimental Protocol: Synthesis via Pinner Reaction
  • Rationale: This protocol utilizes the Pinner reaction for its high efficiency in converting nitriles to the corresponding amidine salts. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate intermediate back to the ester.

  • Step 1: Formation of Ethyl 3,5-dimethoxybenzimidate Hydrochloride

    • Setup: Equip a three-necked round-bottom flask with a gas inlet tube, a magnetic stirrer, and a drying tube. Ensure all glassware is oven-dried.

    • Reagents: Dissolve 3,5-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

    • Reaction: Cool the solution in an ice bath (0°C). Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic. Continue the gas flow until the solution is saturated and a precipitate (the imidate salt) begins to form.

    • Isolation: Seal the flask and store it in a refrigerator (4°C) overnight to allow for complete precipitation. Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Step 2: Conversion to this compound

    • Setup: Suspend the dried imidate salt from Step 1 in anhydrous ethanol in a flask equipped with a magnetic stirrer and a gas inlet tube.

    • Reaction: Cool the suspension in an ice bath. Bubble dry ammonia gas through the stirred suspension until the solid completely dissolves and the solution is saturated.

    • Work-up: Seal the flask and allow it to stir at room temperature for 24-48 hours.

    • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting solid is the crude this compound.

    • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay

To quantify the inhibitory potency of this compound against a target serine protease (e.g., uPA, thrombin, trypsin), a chromogenic substrate assay is a standard and reliable method.

cluster_workflow Enzyme Inhibition Assay Workflow Prep Prepare Reagents - Assay Buffer (e.g., Tris-HCl) - Target Enzyme (e.g., uPA) - Inhibitor Stock (in DMSO) - Chromogenic Substrate Plate Plate Setup (96-well) - Add buffer - Add serial dilutions of inhibitor - Add enzyme to all wells (except blank) - Pre-incubate (e.g., 15 min at 37°C) Prep->Plate Initiate Initiate Reaction - Add chromogenic substrate  to all wells Plate->Initiate Read Kinetic Reading - Measure absorbance (e.g., 405 nm)  over time using a plate reader Initiate->Read Analyze Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [Inhibitor] - Fit to dose-response curve  to determine IC50 Read->Analyze

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Detailed Experimental Protocol: Chromogenic Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Enzyme Solution: Prepare a working solution of the target protease (e.g., human uPA) in assay buffer to a final concentration that gives a linear rate of substrate cleavage over the desired time course.

    • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing.

    • Substrate Solution: Prepare a stock solution of a suitable chromogenic substrate (e.g., S-2444 for uPA) in sterile water.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the serially diluted inhibitor solutions (or buffer for control wells).

    • Add 20 µL of the enzyme solution to initiate the pre-incubation. Mix gently.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the change in absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary

The parent compound, benzamidine, has been extensively characterized. Its inhibitory constants (Ki) provide a baseline for understanding the potency of its derivatives.

Enzyme TargetInhibitorKi (µM)Citation
TryptaseBenzamidine HCl20[17]
TrypsinBenzamidine HCl21[17]
TrypsinBenzamidine19[18]
uPABenzamidine HCl97[17]
Factor XaBenzamidine HCl110[17]
ThrombinBenzamidine HCl320[17]
tPABenzamidine HCl750[17]

Note: The Ki values for this compound would need to be determined experimentally using the protocol above. It is hypothesized that the dimethoxy substitutions may alter these values, potentially increasing potency and/or selectivity for certain proteases.

Structure-Activity Relationship (SAR) and Drug Design

The 3,5-dimethoxy-benzamidine scaffold is not merely an inhibitor but a platform for rational drug design.[6] Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds. By systematically modifying this core, medicinal chemists can fine-tune its properties.[6] For instance, the methoxy groups can be altered to other substituents to explore interactions in secondary binding pockets, improve pharmacokinetic properties, or block metabolic pathways. This process of iterative design, synthesis, and testing is central to discovering novel therapeutics.[7] The conformation of the inhibitor is also key; inhibitors effective against thrombin often adopt compact, folded conformations, while those targeting Factor Xa may be more extended.[8]

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry, grounded in the robust and well-understood inhibitory mechanism of the benzamidine pharmacophore. Its utility in designing inhibitors for critical serine proteases like uPA and thrombin highlights its therapeutic potential in oncology and thrombosis. The synthetic accessibility and potential for chemical modification make it an ideal starting point for drug discovery campaigns.

Future research will likely focus on creating novel derivatives with enhanced selectivity to minimize off-target effects, improved oral bioavailability, and optimized pharmacokinetic profiles. As our understanding of the structural biology of serine proteases continues to deepen, the rational design of next-generation inhibitors based on the 3,5-dimethoxy-benzamidine scaffold will undoubtedly yield promising new therapeutic candidates.

References

An In-depth Technical Guide to the Biochemical Properties of 3,5-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 3,5-Dimethoxy-benzamidine hydrochloride, a substituted benzamidine derivative of significant interest to researchers in drug discovery and chemical biology. While specific experimental data for this particular analog is not extensively documented in publicly available literature[1], this guide synthesizes information from the broader class of benzamidine derivatives to offer valuable insights into its synthesis, potential as a serine protease inhibitor, and the influence of its chemical structure on biological activity. This document is intended to serve as a foundational resource for scientists investigating the therapeutic and research applications of this compound.

Introduction: The Scientific Rationale for Investigating this compound

Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of serine proteases.[2][3][4] These enzymes play crucial roles in a multitude of physiological and pathophysiological processes, including blood coagulation, inflammation, and viral replication. The core benzamidine structure mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases, allowing it to bind to the enzyme's active site and block substrate access.[2]

The strategic placement of two methoxy groups at the 3 and 5 positions of the benzene ring in this compound is predicted to significantly modulate its physicochemical properties, such as hydrophobicity and electron distribution.[5] These modifications, in turn, are expected to influence its binding affinity and selectivity for various serine proteases.[5][6] This guide will delve into the known and extrapolated biochemical characteristics of this compound, providing a framework for its further investigation and application.

Physicochemical and Structural Properties

The hydrochloride salt of 3,5-Dimethoxy-benzamidine is a solid at room temperature.[7] Its chemical structure and basic properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₁₃ClN₂O₂[7]
Molecular Weight 216.66 g/mol [7]
Appearance Solid[7]
CAS Number 61416-81-7[7]
Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available in the searched literature, we can predict the key features based on the analysis of structurally related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the benzene ring will likely appear in the aromatic region (δ 6.5-7.5 ppm), with their chemical shifts and coupling patterns influenced by the methoxy and amidinium substituents. The six protons of the two equivalent methoxy groups should appear as a sharp singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. Key signals would include those for the amidinium carbon, the aromatic carbons (with those attached to the methoxy groups shifted downfield), and the methoxy carbons.[8][9]

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretches of the amidinium group, C-N stretching vibrations, and the C-O stretches of the methoxy groups, as well as aromatic C-H and C=C stretching bands.

  • UV-Vis Spectroscopy: Substituted benzamidines exhibit characteristic ultraviolet absorption spectra that are influenced by the substituents on the benzene ring, pH, and solvent polarity.[10][11] The dimethoxy substitution is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamidine.

Synthesis of this compound

The most common and established method for the synthesis of benzamidine hydrochlorides is the Pinner reaction.[2][12] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[12]

Proposed Synthetic Workflow

The synthesis of this compound would logically proceed from the commercially available 3,5-dimethoxybenzonitrile.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis 3,5-Dimethoxybenzonitrile 3,5-Dimethoxybenzonitrile Pinner_Salt 3,5-Dimethoxy-benzimidic acid ethyl ester hydrochloride 3,5-Dimethoxybenzonitrile->Pinner_Salt Pinner Reaction Ethanol_HCl Anhydrous Ethanol, HCl (gas) Ethanol_HCl->Pinner_Salt Pinner_Salt_2 3,5-Dimethoxy-benzimidic acid ethyl ester hydrochloride Product This compound Pinner_Salt_2->Product Ammonolysis Ammonia Ammonia Ammonia->Product

Caption: Proposed two-step synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol (Generalized)

The following is a generalized, step-by-step methodology for the synthesis of a substituted benzamidine hydrochloride based on the Pinner reaction. This protocol should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 3,5-Dimethoxybenzonitrile

  • Anhydrous ethanol

  • Hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia (in ethanol or as a gas)

Step 1: Formation of the Pinner Salt

  • Dissolve 3,5-dimethoxybenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Continue bubbling HCl until the solution is saturated.

  • Seal the flask and store it in a refrigerator (4 °C) for 24-48 hours, or until a precipitate (the Pinner salt) forms.

  • Collect the crystalline Pinner salt by filtration under a dry atmosphere.

  • Wash the crystals with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the Pinner salt under vacuum.

Step 2: Ammonolysis to this compound

  • Suspend the dried Pinner salt in anhydrous ethanol in a pressure-resistant vessel.

  • Cool the suspension in an ice-salt bath.

  • Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.

  • Seal the vessel and allow it to warm to room temperature, then stir for 12-24 hours.

  • The reaction mixture will contain the desired this compound and ammonium chloride as a byproduct.

  • Filter the reaction mixture to remove ammonium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Mechanism of Action and Biological Targets

Benzamidine derivatives are well-established as competitive inhibitors of serine proteases.[2] The positively charged amidinium group is crucial for binding to the S1 specificity pocket of many serine proteases, which often contains a negatively charged aspartate or glutamate residue at the bottom. This electrostatic interaction is a primary driver of the inhibitory activity.

Predicted Interaction with Serine Proteases

The 3,5-dimethoxy substitution is expected to influence the binding of the molecule to the active site of serine proteases in several ways:

  • Hydrophobicity: The two methoxy groups will increase the hydrophobicity of the phenyl ring. For proteases with a more hydrophobic S1 pocket, this could lead to enhanced binding affinity.[5]

  • Steric Effects: The bulk of the methoxy groups may either favor or hinder binding, depending on the topography of the enzyme's active site.

  • Electronic Effects: The electron-donating nature of the methoxy groups can influence the charge distribution in the aromatic ring and potentially affect secondary interactions with the enzyme.[5]

G cluster_0 Serine Protease Active Site cluster_1 3,5-Dimethoxy-benzamidine S1_Pocket S1 Specificity Pocket (Hydrophobic/Anionic) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Amidinium Positively Charged Amidinium Group Amidinium->S1_Pocket Electrostatic Interaction Aromatic_Ring 3,5-Dimethoxy Phenyl Ring Aromatic_Ring->S1_Pocket Hydrophobic Interactions

References

An In-depth Technical Guide to 3,5-Dimethoxy-benzamidine Hydrochloride for Inhibiting Trypsin-Like Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dimethoxy-benzamidine hydrochloride, a significant tool for researchers, scientists, and drug development professionals engaged in the study and modulation of trypsin-like serine proteases.

Introduction: The Critical Role of Trypsin-Like Serine Proteases

Trypsin-like serine proteases are a major class of enzymes that play a pivotal role in a vast array of physiological and pathological processes.[1][2] These enzymes, characterized by a serine residue in their active site, cleave peptide bonds C-terminal to positively charged amino acids like lysine and arginine.[3] Their activities are integral to digestion, blood coagulation, fibrinolysis, and immune responses.[4][5] However, dysregulation of these proteases is implicated in numerous diseases, including pancreatitis, thrombosis, and cancer metastasis, making them critical targets for therapeutic intervention.[1][2] The development of potent and selective inhibitors is therefore a cornerstone of drug discovery efforts in these areas.

This compound: A Profile

This compound is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds, which are well-established as competitive inhibitors of trypsin and trypsin-like enzymes.[6] The strategic placement of two methoxy groups at the 3 and 5 positions of the benzamidine scaffold is a key structural feature designed to enhance its inhibitory properties.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an inhibitor is fundamental to its effective application in experimental and therapeutic contexts.

PropertyValueSource
CAS Number 61416-81-7[8]
Molecular Formula C₉H₁₃ClN₂O₂[8]
Molecular Weight 216.66 g/mol [8]
Appearance Solid[8]
Purity Typically ≥95%[8]

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor. Its mechanism is rooted in the structural mimicry of the natural substrates of trypsin-like enzymes, namely arginine and lysine. The positively charged amidinium group of the benzamidine core mimics the guanidinium group of arginine or the protonated ε-amino group of lysine. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site, which contains a conserved aspartate residue (Asp189 in trypsin) that electrostatically attracts positively charged side chains.[3]

By occupying the active site, this compound prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The dimethoxy substitutions on the phenyl ring can further enhance binding affinity by interacting with hydrophobic pockets within the active site, potentially increasing both potency and selectivity.[7]

G cluster_0 Trypsin-like Enzyme Active Site cluster_1 Inhibitor / Substrate S1_pocket S1 Specificity Pocket (with Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_pocket->Catalytic_Triad Substrate Positioning Substrate Natural Substrate (Arginine/Lysine) Catalytic_Triad->Substrate Peptide Bond Cleavage Inhibitor 3,5-Dimethoxy-benzamidine (Positively Charged Amidinium) Inhibitor->S1_pocket Binds Competitively Substrate->S1_pocket Normal Binding (Blocked)

Caption: Competitive inhibition of a trypsin-like enzyme.

Experimental Protocols: Assessing Inhibitory Activity

The following protocols provide a framework for characterizing the inhibitory potential of this compound against a target trypsin-like enzyme.

Materials and Reagents
  • Enzyme: Purified trypsin or other target trypsin-like serine protease.

  • Inhibitor: this compound stock solution (e.g., in DMSO or water).

  • Substrate: A chromogenic or fluorogenic substrate appropriate for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride [BAPNA] for trypsin).[9][10]

  • Buffer: Assay buffer appropriate for the enzyme (e.g., Tris-HCl buffer, pH 8.2, containing CaCl₂).[9]

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 410 nm for the product of BAPNA cleavage).[10]

Step-by-Step Enzyme Inhibition Assay
  • Preparation of Reagents:

    • Prepare a working solution of the enzyme in the assay buffer. The final concentration should be chosen to yield a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer to cover a range of concentrations.

    • Prepare a working solution of the substrate in the assay buffer.[9]

  • Assay Setup:

    • In a 96-well microplate or cuvettes, set up the following reactions:

      • Blank: Assay buffer and substrate solution.

      • Control (Uninhibited): Enzyme solution, assay buffer, and substrate solution.

      • Test (Inhibited): Enzyme solution, inhibitor dilution, and substrate solution.

    • It is crucial to pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-15 minutes) at the assay temperature before adding the substrate to allow for binding equilibrium to be reached.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance over time at the appropriate wavelength.[11][12] Record data at regular intervals for a period sufficient to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot or non-linear regression analysis.[9]

Caption: Workflow for an enzyme inhibition assay.

Synthesis of this compound

The synthesis of this compound typically starts from 3,5-dimethoxybenzoic acid. A common synthetic route involves the conversion of the carboxylic acid to the corresponding benzamide, followed by further transformations to yield the final benzamidine hydrochloride product.

A plausible synthetic pathway could involve:

  • Amidation: Conversion of 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzamide. This can be achieved via an acid chloride intermediate formed by reacting the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂), followed by amidation with ammonia.[13]

  • Nitrile Formation: Dehydration of 3,5-dimethoxybenzamide to form 3,5-dimethoxybenzonitrile.

  • Amidine Formation: Reaction of the nitrile with an amine source, often involving a Pinner reaction or similar methods, to form the amidine.

  • Salt Formation: Treatment with hydrochloric acid to yield the final this compound salt.

Applications and Future Perspectives

Benzamidine derivatives, including this compound, are invaluable tools in several areas of research and development:

  • Biochemical Research: As a selective inhibitor, it is used to study the roles of specific trypsin-like proteases in complex biological pathways and to prevent proteolysis during protein purification.[14]

  • Drug Discovery: The benzamidine scaffold serves as a starting point for the design of more potent and selective inhibitors with therapeutic potential.[6] Multivalent benzamidine derivatives have been explored to enhance inhibitory effects.[4][15]

  • Therapeutic Potential: Given the involvement of trypsin-like enzymes in various diseases, inhibitors based on this scaffold are being investigated for conditions such as cancer and inflammatory disorders.[16][17]

The continued exploration of structure-activity relationships of substituted benzamidines will likely lead to the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles, offering new avenues for therapeutic intervention.

References

fundamental research on benzamidine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fundamental Research on Benzamidine Derivatives in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of benzamidine derivatives, a cornerstone class of compounds in medicinal chemistry. We will delve into the foundational principles that make the benzamidine scaffold a privileged structure in drug design, explore its synthesis, elucidate its mechanisms of action, and provide actionable experimental protocols for its study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

The Benzamidine Scaffold: A Privileged Foundation in Medicinal Chemistry

Benzamidine and its derivatives have long been recognized for their significant biological activities.[1] The core structure, a benzene ring substituted with a carboxamidine group (C(=NH)NH2), is deceptively simple yet remarkably effective.[2] Its prominence in drug discovery stems from its function as a bioisostere of the guanidinium side chain of arginine and the protonated amine of lysine. This structural mimicry allows benzamidine derivatives to act as potent, reversible competitive inhibitors of a wide range of serine proteases, which are key enzymes in coagulation, inflammation, and viral replication.[1][3][4]

The positively charged amidinium group is crucial for binding to the negatively charged S1 specificity pocket of trypsin-like serine proteases.[3] This fundamental interaction has established benzamidine as a foundational scaffold for developing a vast library of derivatives aimed at enhancing potency, selectivity, and desirable pharmacokinetic properties.[1]

The Power of Bioisosterism

The concept of bioisosterism, where one functional group is replaced by another with similar properties to improve biological activity or pharmacokinetics, is central to the story of benzamidine.[5][6] While the benzamidine group itself mimics amino acid side chains, it can be strategically replaced by other groups, known as bioisosteres, to overcome challenges like poor oral bioavailability. For instance, the development of 1-aminoisoquinoline as a benzamidine isostere led to orally active thrombin and Factor Xa inhibitors.[7][8] This tactical application of bioisosterism allows chemists to fine-tune molecular properties without losing the essential binding interactions.[9]

Synthetic Methodologies: From Core to Complexity

The synthesis of benzamidine derivatives is adaptable, allowing for the creation of diverse chemical libraries. The chosen route often depends on the starting materials and the desired final structure.

Classical Synthetic Routes
  • The Pinner Reaction : A traditional and effective method, the Pinner reaction involves treating a nitrile with an alcohol in the presence of hydrogen chloride gas. This forms an imino ether hydrochloride (a Pinner salt), which is then reacted with ammonia to yield the corresponding benzamidine derivative.[1] This method is robust for creating the core amidine functionality.

  • From Benzonitrile via Benzamidoxime : Another common pathway begins with benzonitrile, which is converted to benzamidoxime. The benzamidoxime is then subsequently reduced to the target benzamidine. This route offers alternative substrate compatibility and reaction conditions.[1]

Modern Synthetic Approaches for Novel Derivatives

Modern drug discovery demands more complex molecules. A representative strategy for creating novel analogues involves a multi-step synthesis starting from a substituted phenol, such as 4-hydroxybenzene carboximidamide.[10][11]

A general workflow can be visualized as follows:

  • Esterification : The starting phenolic compound is reacted with an electrophile like ethyl chloroacetate to produce an ester derivative.

  • Hydrazination : The resulting ester undergoes hydrazination to form a key acetohydrazide intermediate.

  • Condensation : This intermediate is then reacted with a variety of aromatic aldehydes to yield the final imine-based benzamidine derivatives (Schiff bases).[10]

This modular approach allows for the introduction of diverse substituents, enabling extensive exploration of the structure-activity relationship (SAR).

Diagram of a General Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazination cluster_2 Step 3: Condensation (Schiff Base Formation) A 4-Hydroxybenzene carboximidamide C Ester Derivative (Intermediate 1) A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl Chloroacetate B->C E Acetohydrazide (Intermediate 2) C->E Solvent (e.g., Ethanol) Reflux D Hydrazine Hydrate D->E G Final Benzamidine Derivative E->G Glacial Acetic Acid Reflux F Aromatic Aldehyde (R-CHO) F->G

Caption: General synthetic scheme for novel benzamidine analogues.

Purification and Characterization

Ensuring the identity and purity of synthesized compounds is paramount. A standard workflow includes:

  • Monitoring Reaction Progress : Thin-layer chromatography (TLC) is used to track the consumption of reactants and the formation of products.

  • Purification : The crude product is purified using techniques like recrystallization or column chromatography.

  • Structural Confirmation : The final structure is unequivocally confirmed using a suite of spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR), and mass spectrometry (MS).[10][12]

Mechanism of Action and Key Therapeutic Targets

The therapeutic potential of benzamidine derivatives is primarily rooted in their ability to inhibit serine proteases, though their applications have expanded significantly.

Primary Target: Serine Proteases

Benzamidine is a reversible, competitive inhibitor of serine proteases.[3][13] Its mechanism relies on the positively charged amidinium group binding to the S1 specificity pocket of the enzyme, which normally accommodates arginine or lysine residues of the natural substrate. By occupying this active site, the inhibitor prevents the substrate from binding and being cleaved.[3][14]

Key Serine Protease Targets:

  • Trypsin : A digestive enzyme; inhibition is a benchmark for this class of compounds.[15]

  • Thrombin & Factor Xa : Critical enzymes in the blood coagulation cascade; inhibitors are developed as anticoagulants.[7][15]

  • Plasmin : The principal enzyme of fibrinolysis, responsible for breaking down blood clots.[15][16]

Diagram of Competitive Inhibition```dot

G cluster_0 Enzyme Active Site cluster_1 Binding Molecules Enzyme Serine Protease (S1 Pocket) Substrate Natural Substrate (Arg/Lys) Substrate->Enzyme Normal Catalysis Inhibitor Benzamidine Derivative Inhibitor->Enzyme Inhibition (Blocks Binding)

Caption: Workflow for a typical serine protease inhibition assay.

Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the cytotoxicity of a benzamidine derivative against a human cell line (e.g., HEK293). [10] Materials:

  • HEK293 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (serial dilutions)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

    • Rationale: An overnight incubation allows cells to recover from seeding and enter a logarithmic growth phase, ensuring assay consistency.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only (control) and medium-only (blank) wells.

    • Rationale: Testing a range of concentrations is essential to determine the dose at which toxic effects appear.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • Rationale: The incubation time should be relevant to the compound's intended therapeutic application and allow sufficient time for cytotoxic effects to manifest.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

    • Rationale: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is a solubilizing agent that creates a colored solution whose absorbance is proportional to the number of viable cells.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Future Directions

The study of benzamidine derivatives remains a vibrant field. Future efforts will likely focus on:

  • Enhanced Selectivity : Designing derivatives that can distinguish between highly similar proteases to reduce off-target effects.

  • Novel Targets : Expanding the application of the benzamidine scaffold to new enzyme classes and therapeutic areas.

  • Computational Design : Increasingly using molecular docking, 3D-QSAR, and molecular dynamics simulations to rationally design more potent and specific inhibitors, thereby accelerating the discovery process. [3][17] By understanding the fundamental principles outlined in this guide, researchers can effectively harness the power of the benzamidine scaffold to develop the next generation of innovative therapeutics.

References

An In-depth Technical Guide: 3,5-Dimethoxy-benzamidine Hydrochloride as a Precursor for Novel Anticoagulants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of safer and more effective anticoagulant therapies has driven the exploration of novel chemical scaffolds. This technical guide delves into the strategic selection and utilization of 3,5-Dimethoxy-benzamidine hydrochloride as a promising precursor for the development of next-generation anticoagulants. We will explore the chemical rationale, synthetic pathways, and a comprehensive framework for the preclinical evaluation of derived compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of new antithrombotic agents.

Introduction: The Unmet Need in Anticoagulation

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide.[1] For decades, the mainstay of oral anticoagulant therapy was vitamin K antagonists (VKAs) like warfarin.[2] However, their use is complicated by a narrow therapeutic window, numerous drug and food interactions, and the need for frequent monitoring.[3]

The advent of Novel Oral Anticoagulants (NOACs), also known as Direct Oral Anticoagulants (DOACs), has marked a significant advancement in anticoagulant therapy.[2][4] These agents, which include direct thrombin inhibitors (e.g., dabigatran) and direct Factor Xa inhibitors (e.g., rivaroxaban, apixaban), offer more predictable pharmacokinetic profiles and a reduced need for routine monitoring.[2][3] Despite these advantages, challenges remain, including the management of bleeding events and the need for dose adjustments in specific patient populations.[5][6] This landscape underscores the continued need for innovation in anticoagulant drug discovery.

The Strategic Rationale for this compound

The benzamidine moiety is a well-established pharmacophore in the design of serine protease inhibitors, a class of enzymes that includes key coagulation factors like thrombin and Factor Xa.[7][8] The positively charged amidinium group can form a salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes.[9] This interaction is a cornerstone of the binding affinity and inhibitory activity of many synthetic anticoagulants.[9][10]

This compound emerges as a particularly attractive starting point for several reasons:

  • Validated Core Structure: The benzamidine core provides a proven anchor for targeting the active sites of thrombin and Factor Xa.[11][12]

  • Synthetic Tractability: The methoxy groups offer versatile handles for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.[13]

  • Modulation of Physicochemical Properties: The two methoxy groups can influence the electronic properties and lipophilicity of the molecule, which can be fine-tuned to enhance oral bioavailability and cell permeability.

dot

Caption: Rationale for selecting this compound.

Synthetic Pathways and Molecular Design

The synthesis of novel anticoagulant candidates from this compound can be approached through various established synthetic methodologies. A common strategy involves the derivatization of the benzamidine core to enhance interactions with the target enzyme and improve pharmacokinetic properties.

General Synthetic Approach

A versatile synthetic route begins with the readily available this compound.[14][15] The core can be modified through reactions such as N-alkylation or N-acylation to introduce diverse side chains. These side chains can be designed to occupy additional binding pockets on the surface of the target protease, thereby increasing potency and selectivity.

dot

Caption: General synthetic workflow for novel anticoagulants.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3,5-Dimethoxy-benzamidine scaffold is crucial for optimizing anticoagulant activity.[13] Key areas for SAR exploration include:

  • P1 Position: While the benzamidine group is the primary anchor in the S1 pocket, subtle modifications can influence potency and selectivity.

  • Linker Region: The nature and length of the linker connecting the benzamidine core to other parts of the molecule can significantly impact binding affinity.

  • P4 Position: For Factor Xa inhibitors, introducing a suitable moiety to occupy the S4 pocket can dramatically enhance potency.[16]

Modification Site Rationale Example Modifications
Benzamidine Core Modulate basicity and interactions in the S1 pocket.Introduction of electron-withdrawing or -donating groups on the phenyl ring.
Linker Optimize orientation and distance to other binding pockets.Alkyl chains, amide bonds, ether linkages.
Terminal Groups Enhance interactions with exosites or other surface pockets.Heterocyclic rings, substituted phenyl groups.

Preclinical Evaluation Framework

A robust preclinical evaluation is essential to characterize the anticoagulant properties and safety profile of newly synthesized compounds. This framework encompasses a tiered approach, from initial in vitro screening to more complex in vivo models.

In Vitro Anticoagulant Activity

Initial screening for anticoagulant activity is typically performed using plasma-based clotting assays.[17]

  • Activated Partial Thromboplastin Time (aPTT): This assay measures the integrity of the intrinsic and common pathways of the coagulation cascade.[18][19][20] A prolongation of the aPTT indicates inhibition of factors in these pathways, including thrombin and Factor Xa.[21]

  • Prothrombin Time (PT): The PT assay evaluates the extrinsic and common pathways. Prolongation of the PT can also indicate inhibition of Factor Xa and thrombin.

Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

  • Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

  • Incubation: Pre-warm human plasma and aPTT reagent to 37°C.

  • Reaction Initiation: Mix the test compound with plasma and incubate for a defined period.

  • Clotting Trigger: Add the aPTT reagent (containing a contact activator and phospholipids) and incubate.

  • Measurement: Initiate the clotting reaction by adding calcium chloride and measure the time to clot formation using a coagulometer.

  • Analysis: Plot the clotting time against the compound concentration to determine the concentration required to double the baseline aPTT.

To determine the specific target of the novel compounds, chromogenic assays are employed.[22][23] These assays measure the activity of a specific coagulation factor by monitoring the cleavage of a colored substrate.[24][25][26]

  • Anti-Factor Xa Chromogenic Assay: This assay directly measures the inhibition of Factor Xa activity.

  • Anti-Thrombin (Factor IIa) Chromogenic Assay: This assay quantifies the direct inhibition of thrombin.

Assay Principle Primary Target Indication
aPTT Measures time to clot via intrinsic and common pathways.General anticoagulant activity.
PT Measures time to clot via extrinsic and common pathways.General anticoagulant activity.
Anti-FXa Chromogenic Measures residual FXa activity after incubation with inhibitor.Direct Factor Xa inhibition.
Anti-FIIa Chromogenic Measures residual thrombin activity after incubation with inhibitor.Direct thrombin inhibition.
In Vivo Models of Thrombosis

Promising candidates from in vitro studies should be evaluated in animal models of thrombosis to assess their antithrombotic efficacy in a physiological setting.[27][28]

  • Ferric Chloride-Induced Thrombosis Model: This widely used model involves the application of ferric chloride to an artery or vein to induce endothelial injury and subsequent thrombus formation.[28] The efficacy of the test compound is assessed by its ability to prevent or reduce thrombus formation.[1]

  • Stasis-Induced Venous Thrombosis Model: This model mimics venous thromboembolism by inducing blood stasis in a ligated vein.[29]

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

  • Animal Preparation: Anesthetize the mouse and expose the carotid artery.

  • Drug Administration: Administer the test compound via a suitable route (e.g., oral gavage, intravenous injection).

  • Thrombus Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery for a defined period.

  • Monitoring: Monitor blood flow in the artery using a Doppler flow probe.

  • Endpoint: The time to vessel occlusion is the primary endpoint. A significant delay or prevention of occlusion indicates antithrombotic efficacy.

dot

Caption: Preclinical evaluation workflow for novel anticoagulants.

Conclusion and Future Directions

This compound represents a highly promising and versatile precursor for the development of novel oral anticoagulants. Its inherent ability to target key serine proteases in the coagulation cascade, combined with its synthetic accessibility, provides a solid foundation for the generation of a diverse library of potential drug candidates. The systematic application of the outlined synthetic and preclinical evaluation strategies will be instrumental in identifying lead compounds with improved efficacy, safety, and pharmacokinetic profiles. Future research should focus on leveraging computational modeling to guide the rational design of derivatives with enhanced selectivity and reduced off-target effects, ultimately contributing to the next wave of innovation in antithrombotic therapy.

References

Methodological & Application

Application Notes and Protocols for the Inhibition of Serine Proteases using 3,5-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Serine Protease Inhibition and the Role of Benzamidine Analogs

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1][2] Dysregulation of serine protease activity is implicated in numerous diseases, making them a prime target for therapeutic intervention.[1] Consequently, the identification and characterization of potent and selective serine protease inhibitors are of paramount importance in drug discovery and development.

Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors of trypsin-like serine proteases.[3][4] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of these enzymes, which typically contains an aspartic acid residue at its base.[3][5] The aromatic ring of benzamidine further stabilizes this interaction through hydrophobic contacts within the S1 pocket.[3]

This application note provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory potential of 3,5-Dimethoxy-benzamidine hydrochloride against a model serine protease, such as trypsin. The inclusion of the 3,5-dimethoxy substituents on the benzamidine scaffold is a rational design strategy to explore the impact of electron-donating groups and steric bulk on inhibitor potency and selectivity.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the inhibitory activity of novel compounds against serine proteases.

Mechanism of Inhibition: A Visual Representation

The interaction between a trypsin-like serine protease and this compound is a classic example of competitive inhibition. The inhibitor directly competes with the natural substrate for binding to the active site of the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Reaction Pathways Enzyme Serine Protease (e.g., Trypsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate (e.g., BAPNA) Substrate->ES_Complex Inhibitor 3,5-Dimethoxy- benzamidine HCl Inhibitor->EI_Complex Products Products ES_Complex->Products Catalysis

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, which is suitable for medium to high-throughput screening. A spectrophotometric readout will be used, employing a chromogenic substrate.

Materials and Reagents
  • Enzyme: Trypsin (from bovine pancreas, TPCK treated to inhibit chymotrypsin activity)

  • Inhibitor: this compound

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂

  • Solvent for Inhibitor: Deionized water or DMSO (ensure final DMSO concentration is <1% in the assay)

  • Microplate: 96-well, flat-bottom, clear polystyrene plate

  • Microplate Reader: Capable of measuring absorbance at 405 nm

Solution Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.2, and add CaCl₂ to a final concentration of 20 mM. Calcium ions are important for the stability and activity of trypsin.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in ice-cold 1 mM HCl. Store in aliquots at -20°C.

  • Working Enzyme Solution: On the day of the experiment, dilute the trypsin stock solution in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in deionized water or DMSO.

  • Working Inhibitor Solutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations to be tested.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.

  • Working Substrate Solution: Dilute the BAPNA stock solution in the assay buffer to the desired final concentration (typically close to the Kₘ value for trypsin, which is in the micromolar range).

Assay Procedure

The following steps should be performed in a 96-well plate:

  • Plate Layout: Design the plate layout to include wells for blanks (no enzyme), controls (enzyme without inhibitor), and a range of inhibitor concentrations.

  • Inhibitor Addition: Add 20 µL of the working inhibitor solutions to the respective wells. For the control wells, add 20 µL of the assay buffer (with the same concentration of DMSO as the inhibitor wells, if applicable).

  • Enzyme Addition: Add 160 µL of the working enzyme solution to all wells except the blanks. To the blank wells, add 160 µL of the assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at a constant temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]

  • Reaction Initiation: Add 20 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every minute for 15-30 minutes. The product of BAPNA hydrolysis, p-nitroaniline, has a strong absorbance at this wavelength.

Experimental Workflow Diagram

G cluster_workflow Serine Protease Inhibition Assay Workflow A Prepare Reagents: - Assay Buffer - Enzyme Solution - Inhibitor Dilutions - Substrate Solution B Plate Setup: - Add Inhibitor/Control - Add Enzyme A->B C Pre-incubation: 15 min at 37°C B->C D Initiate Reaction: Add Substrate C->D E Data Acquisition: Kinetic Read at 405 nm D->E F Data Analysis: - Calculate Initial Velocities - Determine % Inhibition - Calculate IC₅₀ and Kᵢ E->F

Caption: A streamlined workflow for the serine protease inhibition assay.

Data Analysis and Interpretation

  • Calculate Initial Velocities: For each well, plot the absorbance at 405 nm against time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

  • Percentage of Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]

  • Determination of Inhibition Constant (Kᵢ): To determine the mode of inhibition and the inhibition constant (Kᵢ), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot or by non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive). For competitive inhibitors like benzamidines, the Cheng-Prusoff equation can be used to calculate Kᵢ from the IC₅₀ value if the substrate concentration and the Michaelis-Menten constant (Kₘ) are known: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration.

Data Presentation

The results of the inhibition assay can be summarized in the following tables:

Table 1: Inhibition of Trypsin by this compound

Inhibitor Concentration (µM)Initial Velocity (mOD/min)% Inhibition
0 (Control)[Value]0
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
[Conc. 4][Value][Value]
[Conc. 5][Value][Value]
[Conc. 6][Value][Value]
[Conc. 7][Value][Value]
[Conc. 8][Value][Value]

Table 2: Kinetic Parameters

ParameterValue
IC₅₀[Value] µM
Kᵢ[Value] µM
Mode of InhibitionCompetitive

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:

  • Positive Control: Include a known serine protease inhibitor (e.g., benzamidine hydrochloride) to validate the assay setup.

  • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor does not affect the enzyme activity.

  • Linearity of the Assay: Confirm that the rate of product formation is linear with time and enzyme concentration under the assay conditions.

  • Reproducibility: Perform all experiments in triplicate and repeat the entire experiment on at least three separate occasions to ensure the consistency of the results.[7]

Troubleshooting Common Issues

IssuePossible CauseSolution
High background signal in blank wells Substrate instability and auto-hydrolysis.Prepare fresh substrate solution before each experiment.
Non-linear reaction curves Substrate depletion or enzyme instability.Use a lower enzyme concentration or a shorter reaction time. Ensure the assay buffer is optimal for enzyme stability.
Poor reproducibility Pipetting errors or temperature fluctuations.Use calibrated pipettes and ensure consistent temperature control throughout the assay.
Inhibitor insolubility The inhibitor is not fully dissolved.Use a small amount of an appropriate solvent like DMSO and ensure it is fully dissolved before adding to the assay buffer.

Conclusion

This application note provides a comprehensive and robust protocol for the characterization of this compound as a serine protease inhibitor. By following this detailed guide, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of this and other novel compounds. The insights gained from such studies are crucial for the rational design and development of new therapeutic agents targeting serine proteases.

References

Application Note & Protocol: Preparation of 3,5-Dimethoxybenzamidine Hydrochloride Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3,5-Dimethoxybenzamidine hydrochloride is a member of the benzamidine class of molecules, which are widely recognized as competitive, reversible inhibitors of serine proteases, such as trypsin and thrombin.[1][2][3] The benzamidine moiety serves as a mimic of the positively charged side chain of arginine, allowing it to bind effectively to the S1 pocket of these enzymes. The dimethoxy substitutions on the phenyl ring modify the compound's steric and electronic properties, potentially altering its specificity and potency for various enzyme targets.

Accurate and consistent preparation of stock solutions is a foundational requirement for reliable and reproducible experimental results in drug discovery and biochemical assays. This guide provides a detailed, field-tested protocol for the preparation, quality control, and storage of 3,5-Dimethoxybenzamidine hydrochloride stock solutions, grounded in the physicochemical properties of the compound. We will explain the rationale behind key steps to empower researchers to adapt the protocol to their specific experimental needs.

Compound Properties & Critical Data

Before any bench work, it is crucial to understand the key characteristics of the compound. This information dictates solvent choice, storage conditions, and safety precautions.

PropertyValueSource
Chemical Name 3,5-Dimethoxy-benzamidine hydrochloride[4]
CAS Number 61416-81-7[4]
Molecular Formula C₉H₁₃ClN₂O₂[4]
Molecular Weight 216.67 g/mol [4]
Appearance Solid (Typically a white to off-white powder)[4]
Purity ≥95% (Varies by supplier, always check Certificate of Analysis)[4]

Pre-Protocol Considerations: Safety & Materials

Safety & Handling

While specific hazard data for 3,5-Dimethoxybenzamidine hydrochloride is limited, related compounds in the benzamidine and dimethoxybenzene families warrant caution. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated enclosure to minimize inhalation of fine particulates.[6]

  • Disposal: Dispose of the compound and any solutions in accordance with local, state, and federal regulations for chemical waste.[6]

Required Materials & Equipment
  • 3,5-Dimethoxybenzamidine hydrochloride (solid)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes

  • Appropriate solvents (e.g., DMSO, Ethanol, Sterile Water)

  • Sterile, conical tubes or amber glass vials for storage

  • Vortex mixer and/or sonicator

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE for organic solvents, PES for aqueous)

  • pH meter (for aqueous preparations)

Experimental Protocol: Stock Solution Preparation

This section details the step-by-step process for preparing a high-concentration stock solution. The most common concentrations for primary stocks are 10 mM or 20 mM.

Workflow Overview

G cluster_prep Preparation cluster_qc Finalization & QC calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh Obtain target mass add_solv 3. Add Solvent weigh->add_solv Transfer solid dissolve 4. Dissolve add_solv->dissolve Initial mixing sterilize 5. Sterilize (Filter) dissolve->sterilize Ensure homogeneity aliquot 6. Aliquot sterilize->aliquot Prevent contamination label_store 7. Label & Store aliquot->label_store Avoid freeze-thaw

Caption: Workflow for stock solution preparation.

Step-by-Step Methodology

Step 1: Calculate the Required Mass Use the following formula to determine the mass of solid needed.

Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

  • Example for 10 mM stock in 5 mL:

    • Mass (mg) = 10 mM * 5 mL * 216.67 g/mol / 1000 = 10.83 mg

Step 2: Weigh the Compound

  • Place a weigh boat or microcentrifuge tube on the analytical balance and tare it.

  • Carefully add the calculated mass of 3,5-Dimethoxybenzamidine hydrochloride.

    • Expert Tip: It is easier to accurately add solvent to a fixed mass than to adjust a small amount of powder. If you weigh out 11.0 mg, for instance, simply recalculate the required solvent volume to achieve your target concentration.

Step 3: Solvent Selection and Addition The choice of solvent is critical and depends on the downstream application. While specific solubility data for this derivative is not widely published, we can infer from the parent compound, benzamidine hydrochloride.[1]

  • DMSO/Ethanol: Recommended for most applications. Benzamidine HCl is soluble at ~25 mg/mL in DMSO and ~10 mg/mL in ethanol.[1] These solvents are suitable for creating high-concentration stocks that will be further diluted into aqueous buffers for assays.

  • Aqueous Buffers (e.g., PBS): Use only for preparing fresh, ready-to-use solutions. The solubility of benzamidine HCl in PBS (pH 7.2) is lower (~3 mg/mL), and aqueous solutions are not recommended for long-term storage due to potential instability.[1] The amidine functional group can be susceptible to hydrolysis over time in aqueous environments.[7][8]

Add the calculated volume of your chosen solvent to the vessel containing the weighed compound.

Step 4: Dissolution

  • Cap the vial securely.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any remaining solid particles.

  • If particles persist, place the vial in a bath sonicator for 5-10 minutes.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which helps to break apart solid aggregates and accelerate the dissolution process, especially for compounds that are slow to dissolve.

Step 5: Sterilization and Final QC

  • For biological applications (e.g., cell culture), sterile filtration is mandatory. Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Dispense the solution through the filter into a new, sterile, and labeled tube.

    • Self-Validation: This step removes any potential microbial contaminants and insoluble micro-particulates, ensuring the purity and integrity of your stock solution.

Storage and Stability

Proper storage is essential to maintain the potency and shelf-life of the stock solution.

SolventStorage TemperatureEstimated StabilityRationale
DMSO / Ethanol-20°C or -80°C≥ 6 monthsLow temperatures and aprotic/non-aqueous solvents minimize chemical degradation, such as hydrolysis.[2][9]
Aqueous Buffer2-8°C≤ 24 hoursAqueous solutions of benzamidines are not recommended for storage due to the risk of hydrolysis. Prepare fresh daily.[1]

Aliquotting Strategy: To prevent degradation from repeated freeze-thaw cycles, divide the main stock solution into smaller, single-use aliquots.[2][3] This practice ensures that the main stock remains pristine and extends its usable life.

G storage Stock Solution Ready decision Freeze-Thaw Cycle? storage:f0->decision degradation Increased Risk of: - Compound Degradation - Water Condensation - Reduced Potency decision->degradation Yes (Repeated) aliquot Best Practice: Divide into single-use aliquots. Store frozen. decision->aliquot No (First Freeze)

References

Application Note & Protocol: Comparative Solubility Analysis of 3,5-Dimethoxy-benzamidine hydrochloride in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and comparing the solubility of 3,5-Dimethoxy-benzamidine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We delve into the physicochemical principles governing solubility, present detailed, self-validating protocols for experimental determination, and offer insights into the practical implications of the results for downstream applications such as high-throughput screening and formulation development.

Introduction: The Critical Role of Solubility in Research

This compound is a member of the benzamidine class of compounds, which are widely recognized as scaffolds for potent enzyme inhibitors, particularly for serine proteases like trypsin.[1][2] As such, its derivatives are valuable tools in biochemical research and as starting points in pharmaceutical development campaigns.[3][4]

The success of any experimental workflow, from initial biological screening to final formulation, is fundamentally dependent on the compound's solubility.[5] An accurate understanding of a compound's behavior in different solvents is critical for:

  • Preparing high-concentration stock solutions for high-throughput screening (HTS) and in-vitro assays.[6][7]

  • Ensuring data integrity by avoiding compound precipitation during experimental assays.

  • Guiding formulation strategies for pre-clinical and clinical studies.[5][8]

  • Predicting in vivo behavior , as solubility directly impacts absorption and bioavailability.[5]

This application note provides the foundational principles and actionable protocols to empirically determine the solubility of this compound in DMSO, a polar aprotic solvent, versus ethanol, a polar protic solvent.

Physicochemical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between molecules.[9]

1.1. Analyte Profile: this compound

  • Structure: (Self-generated image of the chemical structure)

    • Molecular Formula: C₉H₁₃ClN₂O₂[10]

    • Molecular Weight: 216.66 g/mol [10]

  • Key Structural Features:

    • Benzamidinium Group: The hydrochloride salt protonates the amidine group, creating a positively charged, highly polar benzamidinium cation. This group is an excellent hydrogen bond donor.

    • Dimethoxybenzene Ring: The two methoxy groups (-OCH₃) are moderately polar, but the benzene ring itself is nonpolar and lipophilic.

1.2. Solvent Profiles:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. It has a strong dipole moment and is an exceptional hydrogen bond acceptor but lacks a donor proton. Its ability to dissolve a wide array of both polar and nonpolar compounds makes it a near-universal solvent in drug discovery.[6][7]

  • Ethanol (EtOH): A polar protic solvent. The hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor.

1.3. Solubility Hypothesis

Given the ionic and highly polar nature of the benzamidinium hydrochloride group, the compound is expected to be soluble in polar solvents. While both DMSO and ethanol are polar, DMSO's powerful solvating ability for a broad range of functional groups often results in higher solubility for complex organic molecules. For the parent compound, Benzamidine hydrochloride, solubility is approximately 25 mg/mL in DMSO and 10 mg/mL in ethanol.[2][11] Therefore, it is hypothesized that This compound will exhibit greater solubility in DMSO than in ethanol.

Quantitative Solubility Data Presentation

Precise solubility values must be determined empirically. The following table provides a standardized template for recording experimental results. For context, comparative data for the parent compound, Benzamidine hydrochloride, is included.

Compound Solvent Temperature (°C) Method Used Solubility (mg/mL) Solubility (mM) Observations
3,5-Dimethoxy-benzamidine HClDMSO25Shake-Flask (HPLC)Experimentally DeterminedCalculatede.g., Clear solution
3,5-Dimethoxy-benzamidine HClEthanol25Shake-Flask (HPLC)Experimentally DeterminedCalculatede.g., Requires sonication
3,5-Dimethoxy-benzamidine HClDMSO37Shake-Flask (HPLC)Experimentally DeterminedCalculated
3,5-Dimethoxy-benzamidine HClEthanol37Shake-Flask (HPLC)Experimentally DeterminedCalculated
Benzamidine HCl (Reference)DMSO~25Supplier Data[2][11]~25~159.6-
Benzamidine HCl (Reference)Ethanol~25Supplier Data[11]~10~63.8-

Experimental Protocols

Safety Precaution: Always handle chemical reagents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: Preparation of Concentrated Stock Solutions (Example: 100 mM)

This protocol is a prerequisite for many biological assays and serves as a preliminary solubility assessment.

Rationale: Creating a high-concentration stock is a standard first step in most screening workflows. Failure to dissolve at the desired concentration is an immediate indicator of solubility issues.

Materials:

  • This compound (MW: 216.66 g/mol )

  • Anhydrous DMSO

  • Anhydrous Ethanol (200 proof)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated micropipettes

  • Vortex mixer and sonicator

Procedure:

  • Calculate Required Mass:

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 100 mM solution: 1 mL × 100 mM × 216.66 g/mol / 1000 = 21.67 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile vial.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of the desired solvent (e.g., 1 mL of DMSO).

  • Facilitate Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[6]

  • Visual Inspection: Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but use caution as heat can degrade some compounds.[6]

  • Documentation: Record if the compound fully dissolved at the target concentration. If not, this concentration is above its solubility limit in that solvent.

Protocol 3.2: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the gold standard for measuring the true maximum concentration of a compound in a solvent.[12]

Rationale: This method ensures that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved states, providing a definitive solubility value rather than a kinetic estimate. The use of a quantitative analytical method like HPLC provides high accuracy and specificity.

Materials:

  • This compound

  • DMSO and Ethanol

  • Glass vials with PTFE-lined screw caps

  • Thermostatic orbital shaker

  • Centrifuge capable of holding the vials

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare Supersaturated Slurry: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the solvent (prepare separate vials for DMSO and ethanol). "Excess" means enough solid is added so that undissolved material is clearly visible.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a duration sufficient to reach equilibrium, typically 24 to 48 hours.[13]

    • Self-Validation Check: To confirm equilibrium has been reached, you can take samples at different time points (e.g., 24h and 48h). The concentration should be consistent between the time points.[12]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet all undissolved solid.[7]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Calculate Solubility: Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. Express the final solubility in mg/mL and mM.

Visualized Workflow and Data Interpretation

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the Shake-Flask protocol.

G start_node start_node process_node process_node decision_node decision_node quant_node quant_node end_node end_node A Start B Add excess solid compound to known volume of solvent (DMSO or Ethanol) A->B C Seal vial and agitate in thermostatic shaker (24-48 hours) B->C D Is equilibrium confirmed? (Optional Check at 24h & 48h) C->D D->C No, continue agitation E Centrifuge to pellet undissolved solid D->E Yes F Collect and filter supernatant E->F G Prepare serial dilutions of filtered sample F->G H Quantify concentration via HPLC-UV using a standard curve G->H I Calculate final solubility (mg/mL and mM) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Interpreting the Results
  • Higher Solubility in DMSO: This result would confirm the hypothesis and solidify DMSO as the preferred solvent for creating high-concentration stock solutions for HTS. The strong H-bond accepting nature of DMSO effectively solvates the benzamidinium cation.

  • Higher Solubility in Ethanol: While less likely, this outcome would suggest that the H-bond donating ability of ethanol, combined with its H-bond accepting capability, forms a more stable solvation shell around the entire molecule. This could make ethanol a more suitable solvent for certain formulations where DMSO is not desirable due to potential toxicity or reactivity.

  • Temperature Dependence: Comparing results at 25°C (room temperature) and 37°C (physiological temperature) provides insight into how solubility might change under assay conditions. For most solids, solubility increases with temperature.

Conclusion

The selection of an appropriate solvent is a foundational decision in chemical and biological research that has far-reaching implications. This guide provides both the theoretical context and the practical, validated protocols necessary to perform a rigorous comparative solubility analysis of this compound in DMSO and ethanol. By empirically determining these values, researchers can ensure the reliability of their experimental data, streamline their workflows, and make informed decisions in the complex process of drug discovery and development.

References

Application Notes and Protocols: Determining the Effective Concentration of 3,5-Dimethoxy-benzamidine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxy-benzamidine hydrochloride is a derivative of benzamidine, a known inhibitor of serine proteases.[1][2][3] The addition of two methoxy groups at the 3 and 5 positions of the phenyl ring can modulate the molecule's physicochemical properties, such as its binding affinity and metabolic stability.[4] These modifications may enhance its potency and selectivity for specific biological targets.[4] This document provides a comprehensive guide for researchers to determine the effective concentration of this compound in various cell culture models. The protocols detailed herein are designed to establish a robust experimental framework, from initial cytotoxicity screening to the determination of the half-maximal inhibitory concentration (IC50) and validation of its potential mechanism of action.

The overarching objective is to guide the user through a logical, multi-step process to accurately characterize the cellular effects of this compound. This involves not only quantifying cell viability but also probing for specific cellular responses, such as the induction of apoptosis, which may be a consequence of inhibiting key enzymatic pathways.

Pre-clinical Assessment: A Stepwise Approach

The determination of a compound's effective concentration is a critical step in pre-clinical drug development. A thorough understanding of the dose-response relationship is fundamental to interpreting experimental results and predicting in vivo efficacy. The following sections outline a systematic approach to characterizing the bioactivity of this compound.

Part 1: Initial Cytotoxicity Screening and Range Finding

The initial step is to determine the concentration range of this compound that elicits a cytotoxic or cytostatic response in the chosen cell line(s). A broad range of concentrations is tested to identify a window for more detailed analysis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][6]

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., a panel representing different tumor types)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a wide range of concentrations (e.g., 0.01 µM to 100 µM).[8][9]

  • Cell Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (solvent alone) and an untreated control.[8]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to visualize the dose-response curve.

Part 2: Precise Determination of IC50

Once a responsive concentration range is identified, a more focused dose-response experiment is performed to accurately calculate the IC50 value. The IC50 is the concentration of an inhibitor where the response is reduced by half.[10]

The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that determines the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells.[6][11][12]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at the optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a narrower range of serial dilutions of this compound based on the results from the initial cytotoxicity screening.

  • Cell Treatment: Treat the cells with the refined concentrations of the compound, including appropriate controls.

  • Incubation: Incubate the plate for the desired time period.

  • Assay Protocol: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[11] b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[11] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: a. Calculate the percentage of viability for each concentration. b. Plot the percentage of viability against the log of the compound concentration. c. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[7][13][14]

Parameter Description Example Value
Cell Line Human colorectal carcinomaHCT116
Seeding Density Cells per well in a 96-well plate8,000
Incubation Time Duration of compound exposure48 hours
Concentration Range For IC50 determination0.1 µM - 50 µM
Calculated IC50 Concentration for 50% inhibition5.2 µM
Part 3: Mechanistic Validation - Apoptosis Induction

Based on the premise that this compound may act as a serine protease inhibitor, a plausible downstream effect could be the induction of apoptosis. Therefore, it is crucial to investigate whether the observed cytotoxicity is due to programmed cell death.

During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying necrotic or late apoptotic cells.[15]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Binding Buffer. c. Add Annexin V-FITC and PI to the cell suspension.[17] d. Incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[17]

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Treatment Group Concentration % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Untreated Control-2.1%1.5%
Vehicle Control-2.3%1.8%
Compound (0.5x IC50)2.6 µM15.4%5.7%
Compound (1x IC50)5.2 µM35.8%12.3%
Compound (2x IC50)10.4 µM58.2%25.1%

Visualizing the Workflow and Postulated Mechanism

To provide a clear overview of the experimental process and the hypothesized mechanism of action, the following diagrams have been generated.

G cluster_workflow Experimental Workflow A Part 1: Initial Cytotoxicity Screening (MTT Assay) B Determine Broad Concentration Range A->B C Part 2: Precise IC50 Determination (CellTiter-Glo Assay) B->C D Calculate Accurate IC50 Value C->D E Part 3: Mechanistic Validation (Apoptosis Assay) D->E F Confirm Induction of Apoptosis E->F

Caption: Experimental workflow for determining the effective concentration.

G cluster_pathway Postulated Mechanism of Action Compound 3,5-Dimethoxy-benzamidine hydrochloride Protease Serine Protease(s) Compound->Protease Inhibits Pathway Inhibition of Pro-Survival Signaling Pathway Protease->Pathway Maintains Apoptosis Induction of Apoptosis Pathway->Apoptosis Prevents

Caption: Postulated mechanism of action for this compound.

Conclusion

This application note provides a detailed and scientifically grounded framework for determining the effective concentration of this compound in a cell culture setting. By following this stepwise approach, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, determine its IC50 value with high precision, and gain insights into its potential mechanism of action. The integration of multiple assay formats, from colorimetric to luminescence and flow cytometry-based methods, ensures a comprehensive characterization of the compound's cellular effects. This systematic evaluation is an indispensable component of the pre-clinical assessment of novel therapeutic candidates.

References

Preserving Proteome Integrity: A Detailed Protocol for the Application of 3,5-Dimethoxy-benzamidine Hydrochloride in Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology and drug development, the preservation of protein integrity within cell lysates is paramount for accurate downstream analysis. Proteases, released upon cell lysis, can rapidly degrade target proteins, leading to erroneous results and hindering scientific progress. This guide provides a comprehensive protocol for the use of 3,5-Dimethoxy-benzamidine hydrochloride, a potent serine protease inhibitor, to safeguard your precious protein samples.

Introduction: The Critical Role of Protease Inhibition

Cell lysis, a fundamental step in studying intracellular proteins, liberates a host of proteases that can compromise sample integrity. Among these, serine proteases are a major class of enzymes that cleave peptide bonds. The benzamidine class of compounds are competitive inhibitors that reversibly bind to the active site of trypsin-like serine proteases, preventing the degradation of protein substrates. This compound, a derivative of benzamidine, is designed to offer enhanced specificity and efficacy in inhibiting these proteases. Its strategic use in lysis buffers is a critical measure to ensure that the in-vitro analysis of the proteome accurately reflects the in-vivo cellular state.

Mechanism of Action: Targeting Serine Proteases

This compound functions as a competitive inhibitor of trypsin and trypsin-like serine proteases. The benzamidine core of the molecule mimics the side chain of arginine, a common substrate for these enzymes. This structural similarity allows the inhibitor to bind to the S1 pocket of the protease's active site, a deep, negatively charged cleft that accommodates the positively charged side chain of arginine or lysine residues of the substrate. The binding of this compound to the active site prevents the binding and subsequent cleavage of protein substrates, thereby preserving the integrity of the cellular proteome.

Application Note: High-Efficiency Protease Removal in Biopharmaceutical Workflows Using 3,5-Dimethoxy-benzamidine Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Proteolytic Degradation

In the development and manufacturing of biotherapeutics, maintaining the structural integrity of the target protein is paramount. A significant threat to this integrity arises from endogenous proteases, which are co-expressed by host cells (e.g., CHO, E. coli) or introduced as reagents, such as in the case of thrombin or Factor Xa for fusion tag cleavage.[1] Uncontrolled proteolytic activity can lead to product fragmentation, reduced yield, and the generation of immunogenic impurities, compromising both the efficacy and safety of the final drug product.

Affinity chromatography presents a highly specific and efficient method for removing these detrimental proteases. This application note provides a detailed guide to the use of affinity resins functionalized with 3,5-Dimethoxy-benzamidine hydrochloride, a potent competitive inhibitor of serine proteases, for robust protease removal from bioprocess streams.

Part 1: The Scientific Principle: Mechanism of Serine Protease Inhibition

Competitive Inhibition at the Active Site

Serine proteases, a major class of proteolytic enzymes, are characterized by a catalytic triad (typically Serine-Histidine-Aspartate) in their active site. They exhibit a strong preference for cleaving peptide bonds following basic amino acid residues like arginine and lysine. Benzamidine and its derivatives are synthetic small molecules that act as reversible, competitive inhibitors of these enzymes.[2]

The core of the inhibitory action lies in structural mimicry. The positively charged amidinium group of the benzamidine molecule closely resembles the guanidinium or ammonium side chains of arginine and lysine, respectively. This allows the inhibitor to dock into the S1 specificity pocket of the protease's active site with high affinity, effectively blocking access to the natural substrate.[2][3]

The Role of the 3,5-Dimethoxy Substituents

The benzamidine scaffold can be modified to fine-tune its binding characteristics. The addition of 3,5-dimethoxy groups to the phenyl ring, as in 3,5-Dimethoxy-benzamidine, alters the electronic and hydrophobic properties of the ligand. Structure-activity relationship studies on substituted benzamidines have shown that such modifications can significantly impact binding affinity and selectivity for different serine proteases.[4][5] The electron-donating nature of the methoxy groups can influence the interaction with residues within the active site, potentially leading to enhanced binding kinetics compared to unsubstituted benzamidine for certain proteases.

This principle is harnessed in affinity chromatography by covalently immobilizing the 3,5-Dimethoxy-benzamidine ligand onto a solid support matrix, such as cross-linked agarose beads.[6] When a protein solution containing serine protease contaminants is passed through a column packed with this resin, the proteases specifically bind to the immobilized ligands, while the target protein of interest flows through, resulting in a highly purified, protease-free product.

Mechanism_of_Inhibition Competitive Inhibition by Benzamidine Ligand cluster_0 Serine Protease Active Site cluster_1 Inhibited State Protease S1 Specificity Pocket Catalytic Triad (Ser-His-Asp) InhibitedComplex S1 Pocket Occupied Catalytic Triad Blocked Substrate Protein Substrate (with Arg/Lys residue) Substrate->Protease:S1 Normal Binding & Cleavage Ligand 3,5-Dimethoxy-benzamidine (Immobilized Ligand) Ligand->Protease:S1 Competitive Binding Ligand->InhibitedComplex:S1 Forms Reversible Inhibited Complex

Fig 1. Mechanism of competitive inhibition at the serine protease active site.

Part 2: Experimental Protocols and Workflow

This section provides a comprehensive, step-by-step protocol for the removal of serine proteases using a pre-packed or self-packed column with a 3,5-Dimethoxy-benzamidine functionalized resin.

Workflow Affinity Chromatography Workflow for Protease Removal cluster_flow prep 1. Column Preparation (Packing & Equilibration) sample_prep 2. Sample Preparation (Filter & Buffer Exchange) load 3. Sample Loading sample_prep->load wash 4. Wash Step load->wash collect Product Collection (Protease-Free) load->collect Flowthrough elute 5. Elution of Bound Proteases wash->elute wash->collect Flowthrough regenerate 6. Column Regeneration elute->regenerate store 7. Storage regenerate->store

Fig 2. General experimental workflow for protease removal.
Materials and Reagents

  • Chromatography Resin: 3,5-Dimethoxy-benzamidine immobilized on a highly cross-linked agarose matrix (e.g., Sepharose 4 Fast Flow).[6]

  • Chromatography Column: Appropriate for the required bed volume.

  • Chromatography System: Peristaltic pump or a liquid chromatography system (e.g., ÄKTA™).[7]

  • Buffers and Solutions: All buffers should be prepared with high-purity water and filtered through a 0.45 µm filter.[7]

    • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0. The high salt concentration is recommended to minimize non-specific ionic interactions.[8][9]

    • Elution Buffer (Low pH): 10 mM HCl, 0.5 M NaCl, pH 2.0 OR 50 mM Glycine-HCl, pH 3.0.[9]

    • Elution Buffer (Competitive): 20 mM p-aminobenzamidine in Binding Buffer.[9]

    • Neutralization Buffer: 1 M Tris-HCl, pH 9.0.

    • Regeneration Buffers:

      • High pH: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5.[8]

      • Low pH: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5.[8]

    • Storage Solution: 20% Ethanol in 0.05 M Acetate Buffer, pH 4.0.[10][11]

Detailed Step-by-Step Protocol

Step 1: Column Packing and Equilibration

  • Rationale: A uniformly packed column bed is crucial for preventing flow channeling and ensuring optimal interaction between the sample and the resin.

  • If using bulk resin, prepare a slurry with the Binding Buffer in a 75:25 ratio of settled resin to buffer.[8]

  • De-gas the slurry to prevent air bubbles in the column bed.

  • Pour the slurry into the column in a single, continuous motion. Pouring against a glass rod held on the column wall can minimize bubble formation.[10]

  • Attach the top adapter and pack the column at a flow rate at least 1.33 times the intended operational flow rate.

  • Equilibrate the packed column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the outlet stream match the buffer.[9]

Step 2: Sample Preparation and Loading

  • Rationale: Particulates can clog the column, and mismatched buffer conditions can lead to protein precipitation or poor binding.

  • Clarify the sample by centrifugation followed by filtration through a 0.45 µm filter immediately before application.[9]

  • Ensure the sample is in a buffer compatible with the Binding Buffer (pH 7.4-8.0, NaCl ≥ 0.5 M). If necessary, perform a buffer exchange.

  • Load the prepared sample onto the equilibrated column. The target protein, which does not interact with the ligand, will pass through the column.

Step 3: Wash

  • Rationale: This step removes any residual, non-specifically bound impurities, enhancing the purity of the final eluted protease fraction (if desired) and ensuring the flow-through product is clean.

  • Wash the column with 5-10 CV of Binding Buffer until the UV absorbance at 280 nm returns to baseline, indicating that all non-bound protein has been washed out.[9]

  • The collected flow-through and wash fractions contain the purified, protease-free target protein.

Step 4: Elution (For Resin Reuse)

  • Rationale: Elution removes the bound proteases, allowing the column to be regenerated and reused. The choice of elution method depends on the stability of the protease and the intended downstream application.

    • Method A: Low pH Elution

      • Switch the buffer to the Elution Buffer (Low pH).

      • Crucially, collect the eluting fractions into tubes containing Neutralization Buffer (60–200 µL per 1 mL of fraction) to immediately raise the pH and prevent acid-induced denaturation of the eluted proteases, should they be needed for further analysis.[9]

      • Elute with 5-10 CV of buffer, collecting fractions.

    • Method B: Competitive Elution

      • Switch the buffer to the Elution Buffer (Competitive). The high concentration of free inhibitor displaces the immobilized ligand from the protease active site.

      • Elute with 5-10 CV of buffer. Note: This elution buffer has a very high absorbance at 280 nm, so protein detection must be done by other means, such as an activity assay or SDS-PAGE analysis.[9]

Step 5: Regeneration and Storage

  • Rationale: Proper regeneration removes any tenaciously bound proteins or lipids and sanitizes the resin, ensuring consistent performance over multiple cycles.

  • Wash the column with 3 CV of alternating high pH and low pH Regeneration Buffers. Repeat this cycle 3 times.[8]

  • Finally, re-equilibrate the column with 5-10 CV of Binding Buffer to prepare it for the next run.

  • For long-term storage, flush the column with at least 3 CV of Storage Solution and store at 4°C to 8°C. Never freeze the resin.[8][10]

Part 3: Performance Data and Validation

Typical Resin Characteristics & Elution Strategy Comparison

The performance of the affinity chromatography step is dictated by the resin's properties and the chosen operational parameters.

Parameter Typical Value / Description Source
Matrix Highly cross-linked 4% or 6% Agarose
Ligand p-Aminobenzamidine (or derivative like 3,5-Dimethoxy-benzamidine)
Binding Capacity Typically >35 mg trypsin / mL of resin[10]
Target Proteases Trypsin, Thrombin, Urokinase, Kallikrein, Factor Xa, and other trypsin-like serine proteases[12]
Recommended pH Range Long term: 3-11; Short term (cleaning): 2-13[8]
Recommended Flow Rate 30–300 cm/h[10]
Elution Method Advantages Disadvantages Best For...
Low pH Elution Effective, uses simple buffers, allows for UV monitoring of eluted protein.Harsh conditions may irreversibly denature the eluted protease. Requires immediate neutralization.[9]Rapidly regenerating the column when the bound protease is not the product of interest.
Competitive Elution Gentle, preserves protease activity. Elution occurs at neutral pH.[9]Elution buffer is expensive and has high UV absorbance, complicating monitoring.[9]Applications where the purified, active protease needs to be recovered for further study.
Validation of Protease Removal

It is essential to validate the removal of proteases from the target protein solution.

  • SDS-PAGE Analysis: Compare the loaded sample with the flow-through fraction. The disappearance of bands corresponding to the molecular weight of the target proteases is a primary indicator of successful removal.

  • Chromogenic Substrate Assays: For specific proteases like thrombin, highly sensitive activity assays can be performed using a chromogenic substrate (e.g., S-2238 for thrombin).[9] The absence of color development in the flow-through fraction confirms the removal of enzymatic activity.

Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
High Backpressure Clogged column frit due to particulates in the sample; Resin bed has compacted; Flow rate is too high.Filter the sample (0.45 µm); Repack the column; Reduce the operational flow rate.[9]
Protease Detected in Flow-through Column capacity exceeded; Flow rate too high for efficient binding; Inappropriate binding buffer pH or ionic strength.Load less sample; Reduce flow rate; Ensure Binding Buffer is at pH 7.4-8.0 with ≥ 0.5 M NaCl.
Low Yield of Target Protein Non-specific ionic binding of the target protein to the resin matrix.Increase the salt concentration in the Binding Buffer and sample (e.g., to 1.0 M NaCl). Perform a high-salt wash step before elution.
Loss of Binding Capacity Over Time Incomplete regeneration; Fouling by lipids or denatured proteins; Ligand hydrolysis due to prolonged exposure to harsh pH (<2 or >8).[10]Implement a more rigorous cleaning-in-place (CIP) protocol (e.g., wash with 0.1% Triton X-100). Ensure regeneration and storage conditions are within recommended pH ranges.

Conclusion

Affinity chromatography utilizing a this compound ligand is a powerful and highly selective technique for the removal of serine protease contaminants from biopharmaceutical preparations. By leveraging the principle of competitive inhibition, this method effectively captures problematic enzymes, protecting the target therapeutic protein from degradation and ensuring higher product quality and yield. The protocols and data presented in this note provide a robust framework for researchers, scientists, and drug development professionals to implement this critical purification step in their downstream processing workflows.

References

Application Notes and Protocols for the Experimental Use of 3,5-Dimethoxy-benzamidine hydrochloride to Prevent Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Protein Integrity in Research

In the realms of biochemistry, cell biology, and drug development, maintaining the structural and functional integrity of proteins of interest is paramount. A significant hurdle in achieving this is the pervasive activity of endogenous proteases, which are released during cell lysis and can rapidly degrade target proteins, compromising experimental outcomes. Among the most ubiquitous of these enzymes are the serine proteases, a class of peptidases characterized by a highly reactive serine residue in their active site.

For decades, researchers have relied on a variety of protease inhibitors to counteract this enzymatic onslaught. One of the foundational molecules in this field is benzamidine, a reversible competitive inhibitor of trypsin-like serine proteases.[1][2] Its simple structure and effective inhibition have made it a staple in lysis buffers and purification protocols.[3] Building upon this scaffold, medicinal chemists have synthesized numerous derivatives to explore enhanced potency, selectivity, and novel applications.

This document provides detailed application notes and experimental protocols for the characterization and use of 3,5-Dimethoxy-benzamidine hydrochloride , a derivative of the classic benzamidine molecule. While specific inhibitory data for this compound is not yet widely published, its structural similarity to benzamidine suggests its potential as a valuable tool for preventing protein degradation. These protocols are designed to guide researchers in thoroughly evaluating its efficacy and establishing its optimal use in their specific experimental systems.

Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine and its derivatives function as competitive inhibitors.[1] The core of their inhibitory activity lies in the positively charged amidinium group, which mimics the side chains of arginine and lysine. This allows the inhibitor to bind to the S1 specificity pocket of trypsin-like serine proteases, which contains an aspartic acid residue at its base.[4] This interaction effectively blocks the active site, preventing the binding and cleavage of the natural protein substrates. The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme's active site.[3] The addition of methoxy groups on the benzene ring may influence the molecule's hydrophobicity, cell permeability, and binding affinity, potentially altering its potency and specificity compared to the parent compound.

G cluster_0 Serine Protease Active Site cluster_1 Substrate vs. Inhibitor cluster_2 Outcome Serine_Protease Serine Protease (e.g., Trypsin) Active_Site Active Site (S1 Pocket) Serine_Protease->Active_Site Contains Binding Binding and Cleavage Active_Site->Binding Leads to Inhibition Competitive Inhibition Active_Site->Inhibition Blocked by Inhibitor Protein_Substrate Protein Substrate (with Arg/Lys residue) Protein_Substrate->Active_Site Binds to Inhibitor 3,5-Dimethoxy-benzamidine (Amidinium Group) Inhibitor->Active_Site Competitively Binds to Degradation Protein Degradation Binding->Degradation Results in Stabilization Protein Stabilization Inhibition->Stabilization Results in

Figure 1: Mechanism of competitive inhibition by 3,5-Dimethoxy-benzamidine.

Experimental Evaluation: A Step-by-Step Approach

A systematic evaluation is crucial to determine the utility of this compound for a specific application. The following protocols provide a comprehensive workflow, from initial in vitro characterization to cell-based validation.

Protocol 1: In Vitro Serine Protease Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of common serine proteases. A fluorogenic substrate is used, where cleavage by the protease releases a fluorescent molecule, providing a quantitative measure of enzyme activity.

A. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purified serine proteases (e.g., Trypsin, Chymotrypsin, Elastase, Thrombin)

  • Fluorogenic protease-specific substrates (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • 96-well black microplates

  • Fluorescence microplate reader

B. Experimental Workflow

G start Start prep_inhibitor Prepare Serial Dilutions of 3,5-Dimethoxy-benzamidine HCl start->prep_inhibitor add_inhibitor Add Inhibitor Dilutions and Controls (DMSO) prep_inhibitor->add_inhibitor add_enzyme Add Protease Solution to 96-well Plate add_enzyme->add_inhibitor incubate1 Incubate at Room Temp (15 min) add_inhibitor->incubate1 add_substrate Add Fluorogenic Substrate to Initiate Reaction incubate1->add_substrate read_plate Measure Fluorescence Kinetics (e.g., every 60s for 30 min) add_substrate->read_plate analyze Calculate Reaction Rates and Determine IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for in vitro protease inhibition assay.

C. Step-by-Step Procedure

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

  • Add 10 µL of the diluted inhibitor to the appropriate wells. For control wells, add 10 µL of Assay Buffer (no inhibitor) and 10 µL of DMSO (vehicle control).

  • Add 20 µL of the protease solution (at a pre-determined optimal concentration) to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation/emission wavelengths every minute for 30-60 minutes.

  • Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plot.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

D. Expected Data Presentation

ProteaseParent Compound: Benzamidine (Ki)3,5-Dimethoxy-benzamidine HCl (IC50)
Trypsin35 µM[4][5]To be determined experimentally
Plasmin350 µM[4][5]To be determined experimentally
Thrombin220 µM[4][5]To be determined experimentally
ChymotrypsinTo be determined experimentallyTo be determined experimentally
ElastaseTo be determined experimentallyTo be determined experimentally

Note: Ki values for benzamidine are provided for reference. The IC50 values for the derivative must be determined through the described assay.

Protocol 2: Cell Viability Assay

Before using the inhibitor in cell-based assays, it is crucial to determine its cytotoxic concentration range. This ensures that any observed effects on protein stability are not due to general cellular toxicity.

A. Materials

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, Resazurin, or a commercial kit like CCK-8)

  • 96-well clear tissue culture plates

  • Spectrophotometer or fluorescence plate reader

B. Step-by-Step Procedure

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different inhibitor concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the cells for a period relevant to your planned protein degradation experiment (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the concentration range that does not significantly impact cell health.

C. Expected Data Presentation

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Untreated)100 ± 5.2
0.1 (DMSO)98.9 ± 4.8
197.5 ± 6.1
1095.3 ± 5.5
5090.1 ± 7.3
10075.4 ± 8.9
25040.2 ± 9.5
50015.8 ± 6.4

This table presents hypothetical data. The non-toxic concentration range should be determined for each cell line.

Protocol 3: Cell-Based Protein Degradation Assay (Western Blot)

This protocol assesses the ability of this compound to prevent the degradation of a specific protein within a cellular context. This can be done by observing the stabilization of a protein known to be susceptible to degradation or by using an agent that induces degradation.

A. Materials

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • This compound (at a non-toxic concentration)

  • Inducer of protein degradation (optional, e.g., cycloheximide to block new protein synthesis)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with a broad-spectrum protease inhibitor cocktail (as a positive control for inhibition)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, buffers, and Western blot equipment

  • Chemiluminescent substrate

B. Experimental Workflow

G start Start seed_cells Seed and Culture Cells start->seed_cells treat_cells Treat Cells with Inhibitor and/or Degradation Inducer seed_cells->treat_cells harvest_cells Harvest Cells at Different Time Points treat_cells->harvest_cells lyse_cells Lyse Cells and Quantify Protein harvest_cells->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page detect_protein Detect Target Protein and Loading Control sds_page->detect_protein analyze Analyze Band Intensities to Assess Stabilization detect_protein->analyze end End analyze->end

Figure 3: Workflow for cell-based protein stabilization assay.

C. Step-by-Step Procedure

  • Culture cells to approximately 80% confluency.

  • Treat the cells with this compound at a pre-determined non-toxic concentration. Include appropriate controls: untreated, vehicle (DMSO), and a commercial protease inhibitor cocktail.

  • (Optional) Co-treat with an agent like cycloheximide (e.g., 50 µg/mL) to inhibit new protein synthesis, allowing for the observation of protein degradation over time.

  • Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) after treatment.

  • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with the primary antibody for the target protein and the loading control.

  • Incubate with the HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the target protein signal to the loading control. Compare the protein levels in the inhibitor-treated samples to the controls at each time point to assess stabilization.

Data Interpretation and Troubleshooting

  • High IC50 in vitro: If the IC50 value is very high, the compound may be a weak inhibitor for the tested proteases. Consider testing against a broader panel of proteases or exploring structural modifications.

  • Cell Toxicity: If toxicity is observed at low concentrations, the compound may have off-target effects. Ensure the DMSO concentration in the final culture medium is low (<0.1%).

  • No Protein Stabilization in Cells: If in vitro inhibition is observed but no stabilization occurs in cells, it could be due to poor cell permeability. The dimethoxy groups may enhance permeability, but this needs to be experimentally verified. Alternatively, the target protein may be degraded by proteases other than those inhibited by the compound (e.g., cysteine or aspartyl proteases).

Conclusion

This compound represents a promising, yet uncharacterized, tool for researchers combating protein degradation. As a derivative of the well-established serine protease inhibitor benzamidine, it warrants systematic investigation. The protocols outlined in this guide provide a robust framework for determining its inhibitory profile, cellular compatibility, and efficacy in preserving protein integrity. By following this structured approach, researchers can confidently assess the potential of this and other novel inhibitor compounds, ultimately leading to more reliable and reproducible experimental data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Inhibition with 3,5-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals experiencing suboptimal results with 3,5-Dimethoxy-benzamidine hydrochloride. We will explore common causes of poor enzymatic inhibition and provide systematic, actionable solutions to get your experiments back on track.

Frequently Asked Questions (FAQs)

Before diving into specific troubleshooting scenarios, let's address some foundational questions about this inhibitor.

Q1: What is the mechanism of action for this compound? A1: this compound belongs to the benzamidine class of inhibitors. These are typically reversible, competitive inhibitors of trypsin-like serine proteases.[1] The positively charged amidine group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of the enzyme's active site, thereby blocking substrate access.[2][3] The 3,5-dimethoxy substitutions on the phenyl ring may influence the inhibitor's binding affinity, selectivity, and pharmacokinetic properties compared to the parent benzamidine molecule.[4]

Q2: Which enzymes are targeted by benzamidine-based inhibitors? A2: Benzamidine and its derivatives are known to inhibit a range of trypsin-like serine proteases. The potency, represented by the inhibition constant (Kᵢ), varies depending on the specific enzyme and the inhibitor's structure. Key targets include:

  • Trypsin

  • Thrombin

  • Plasmin

  • Urokinase-type Plasminogen Activator (uPA)

  • Factor Xa[2][5]

It is crucial to verify from literature sources whether your specific enzyme of interest is a known target for this class of inhibitors.

Q3: What are the recommended storage and solubility guidelines for this compound? A3: Proper handling is critical for maintaining the inhibitor's activity. While data for the 3,5-dimethoxy derivative may be limited, we can establish best practices based on the parent compound, benzamidine hydrochloride.

Parameter Recommendation Rationale & Source
Storage (Solid) Store at room temperature or as specified by the manufacturer. Stable for years as a solid.Based on general stability data for benzamidine hydrochloride.[6]
Solvents (Stock) Soluble in organic solvents like DMSO, DMF, and ethanol.These solvents provide good solubility and stability for long-term frozen storage.[6]
Solvents (Aqueous) Soluble in aqueous buffers like PBS (pH 7.2).The solubility in aqueous solutions is often lower than in organic solvents.[6]
Aqueous Solution Stability Prepare fresh daily. Do not store aqueous solutions for more than one day.Benzamidine can be unstable in aqueous solutions. Fresh preparation ensures maximum potency.[6]
Troubleshooting Guide for Poor Inhibition

Experiencing lower-than-expected inhibition can be frustrating. This section provides a logical workflow to diagnose the issue.

TroubleshootingWorkflow start Start: Poor Inhibition Observed check_prep Step 1: Verify Inhibitor Preparation start->check_prep check_solubility Is the inhibitor fully dissolved? (No visible precipitate in stock or final dilution) check_prep->check_solubility Inspect Solution check_freshness Was the aqueous working solution prepared fresh today? check_solubility->check_freshness Yes resolve Problem Resolved check_solubility->resolve No. Remake Solution. check_conditions Step 2: Scrutinize Assay Conditions check_freshness->check_conditions Yes check_freshness->resolve No. Prepare Fresh. check_pH Is the assay buffer pH within the optimal range for inhibition? check_conditions->check_pH check_enzyme Is the enzyme known to be sensitive to benzamidine inhibitors? check_pH->check_enzyme Yes check_pH->resolve No. Adjust pH. check_substrate Is [Substrate] appropriate for competitive inhibition kinetics (e.g., at or below Km)? check_enzyme->check_substrate Yes check_enzyme->resolve No. Confirm Target. check_substrate->resolve Yes check_substrate->resolve No. Optimize [S]. Mechanism cluster_0 Enzyme Active Site Enzyme Serine Protease S1_Pocket S1 Pocket (Aspartate) Inhibitor 3,5-Dimethoxy- benzamidine (Positively Charged) Inhibitor->S1_Pocket Binds Competitively Substrate Substrate (e.g., Arginine-containing) Substrate->S1_Pocket Binding Blocked

References

3,5-Dimethoxy-benzamidine hydrochloride stability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3,5-Dimethoxy-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and actionable protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound, like other amidine-containing compounds, is hydrolysis.[1][2] In this reaction, the amidine functional group reacts with water, leading to the cleavage of the carbon-nitrogen double bond. This process yields the corresponding amide, 3,5-Dimethoxybenzamide, and ammonia.[1][3] This reaction can be catalyzed by both acid and base, but it is significantly more rapid under basic conditions.[4][5][6][7]

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products reactant 3,5-Dimethoxy-benzamidine (in aqueous solution) intermediate Nucleophilic attack by H₂O or OH⁻ on the imine carbon reactant->intermediate Hydrolysis product1 3,5-Dimethoxybenzamide intermediate->product1 product2 Ammonia (NH₃) intermediate->product2

Fig 1. General hydrolysis pathway of 3,5-Dimethoxy-benzamidine.

Q2: How does pH critically influence the stability of the compound?

A2: The pH of the aqueous solution is the most critical factor governing the stability of benzamidine derivatives. The high basicity of the amidine group means it exists predominantly in its protonated form (the amidinium ion) under physiological and acidic conditions.[4] This protonated form is significantly more resistant to hydrolysis.[4]

Conversely, in basic (alkaline) solutions, the neutral form of benzamidine is more prevalent. This unprotonated species is readily attacked by hydroxide ions (OH⁻), which dramatically accelerates the rate of hydrolysis.[4][5][6][7] Studies on unsubstituted benzamidinium have shown that the hydrolysis half-life can decrease from hundreds of days at pH 9 to mere hours at pH 13.[4][5][6][7] Therefore, to maximize stability, aqueous solutions should be maintained at a neutral or slightly acidic pH.

Q3: What is the recommended procedure for preparing and storing stock solutions?

A3: Given the susceptibility to hydrolysis, especially in basic conditions, we recommend the following:

  • Prepare Fresh: The best practice is to prepare aqueous solutions fresh for each experiment, particularly if the buffer system is neutral or alkaline.[4] Many commercial suppliers do not recommend storing aqueous solutions for more than one day.[8]

  • Solvent Choice: The hydrochloride salt is soluble in water.[9] For stock solutions, consider using organic solvents like DMSO or ethanol, where the compound is also soluble and more stable.[8] Subsequent dilutions into aqueous buffers should be done immediately before use.

  • Short-Term Storage: If an aqueous stock must be stored, prepare it in a slightly acidic buffer (e.g., pH 4-6), aliquot it into single-use vials, and store frozen at -20°C or -80°C. To prevent potential oxidation, purging the solution with an inert gas like nitrogen or argon before freezing may offer additional protection.[4] Avoid repeated freeze-thaw cycles.

Q4: Besides hydrolysis, are there other potential degradation pathways?

A4: While hydrolysis is the dominant degradation pathway, other mechanisms should be considered, especially during formal stability assessments:

  • Oxidation: Some manufacturers note that benzamidine hydrochloride can be sensitive to oxidation.[4] This pathway could potentially involve the aromatic ring or the amidine group itself. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are necessary to evaluate this susceptibility.[10]

  • Photodegradation: Aromatic compounds can be sensitive to light.[10][11] Exposure to UV or visible light may induce degradation through complex free-radical mechanisms.[11][12] It is always good practice to protect solutions from light by using amber vials or covering containers with foil. Photostability should be formally assessed according to ICH Q1B guidelines.[10]

Troubleshooting Guide: Stability-Related Issues

This guide provides a structured approach to diagnosing and resolving common experimental issues related to the stability of this compound.

Observed Issue Probable Cause(s) Recommended Troubleshooting Steps & Solutions
Loss of biological activity or inconsistent assay results over time. Hydrolytic Degradation: The compound has likely degraded to the inactive amide form due to prolonged incubation, elevated temperature, or a high pH buffer.1. Verify Buffer pH: Confirm the pH of your experimental buffer is in the optimal range (neutral to slightly acidic).2. Use Fresh Solutions: Prepare a fresh solution of the compound from solid material immediately before starting your experiment.3. Run a Control: Include a time-zero control and samples incubated for the duration of the experiment to quantify the extent of degradation using a stability-indicating method like HPLC.
Appearance of a new, unidentified peak in HPLC/LC-MS analysis. Degradation Product Formation: The new peak is likely the primary hydrolytic degradant, 3,5-Dimethoxybenzamide.1. Confirm Mass: Use LC-MS to determine the molecular weight of the new peak. The expected mass for 3,5-Dimethoxybenzamide (C₉H₁₁NO₃) is 181.19 g/mol .2. Co-elution: If available, inject a standard of 3,5-Dimethoxybenzamide to see if it co-elutes with the unknown peak.3. Forced Degradation: Intentionally degrade a sample (e.g., by adding a small amount of 0.1 M NaOH) to see if the unknown peak increases, confirming it as a base-hydrolysis product.[10]
Poor reproducibility between experiments conducted on different days. Inconsistent Solution Age/Storage: Using solutions of varying ages or that have undergone different storage conditions (e.g., freeze-thaw cycles) can lead to variable levels of degradation.1. Standardize Protocol: Implement a strict protocol where solutions are always prepared fresh or are used from a single-use aliquot of a validated frozen stock.2. Document Everything: Keep detailed records of when solutions are prepared, how they are stored, and how many times they have been thawed (if applicable).3. Perform System Suitability: Before each run, analyze a control sample of known quality to ensure the analytical system is performing consistently.
Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[13][14] This protocol provides a general framework based on ICH guidelines.[13][15]

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Analytical Method: A validated stability-indicating HPLC-UV or LC-MS method is required. The method must be able to separate the parent compound from all process-related impurities and degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Application of Stress Conditions:

  • For each condition, a control sample (stock solution diluted to the final concentration with the stress media but kept at room temperature or refrigerated and protected from light) should be analyzed simultaneously.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[10]

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature. Due to the high reactivity, withdraw aliquots at shorter intervals (e.g., 15 min, 1 hr, 4 hr). Neutralize with 0.1 M HCl before analysis.[10]

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[10]

  • Thermal Degradation: Expose the solid compound to dry heat at 105°C for 24 hours.[10] Also, reflux a solution of the drug at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution (e.g., 100 µg/mL in the stock solvent) to a photostability chamber providing UV and visible light exposure as per ICH Q1B guidelines. A control sample should be wrapped in foil and kept under the same conditions.[10]

3. Sample Analysis and Data Interpretation:

  • Analyze all stressed and control samples by the stability-indicating HPLC method.

  • Calculate the percentage of degradation for the parent compound.

  • Determine the relative retention times (RRT) and peak areas of any degradation products formed.

  • A robust study should aim for 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[13]

  • Mass balance should be assessed to ensure that the decrease in the parent peak is reflected in the increase of degradant peaks.

Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid & Solution) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo prep_analytical Develop & Validate Stability- Indicating HPLC Method analyze Analyze Samples by HPLC/LC-MS (Including Controls) prep_analytical->analyze acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze interpret Calculate % Degradation Assess Mass Balance analyze->interpret identify Identify Degradation Products (LC-MS, RRT) interpret->identify pathway Propose Degradation Pathways identify->pathway

References

Technical Support Center: Improving the Solubility of 3,5-Dimethoxy-benzamidine Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3,5-Dimethoxy-benzamidine hydrochloride in their in vitro experiments. Here, we provide a comprehensive technical resource with troubleshooting guides and FAQs to address these specific issues.

Part 1: Understanding the Core Problem: The Chemistry of Solubility

While 3,5-Dimethoxy-benzamidine is supplied as a hydrochloride salt to enhance its water solubility, its molecular structure presents a classic solubility challenge. The presence of the dimethoxy-substituted benzene ring lends a significant degree of lipophilicity (fat-solubility) to the molecule, which can counteract the water-solubilizing effect of the hydrochloride salt. This dual nature is often the root cause of precipitation, especially when transitioning from a concentrated stock solution to an aqueous assay buffer.

Key Physicochemical Properties of this compound:

PropertyValue/InformationImplication for In Vitro Assays
Molecular Formula C9H13ClN2O2[1]Indicates the presence of both polar (amidine, hydrochloride) and non-polar (dimethoxy-benzene ring) moieties.
Form Solid[1]Requires dissolution to be used in assays.
pKa (Predicted) ~11.70[2]As a weak base, its charge state and therefore solubility are highly dependent on the pH of the solvent.
Aqueous Solubility Sparingly soluble[3]Direct dissolution in aqueous buffers like PBS can be challenging, especially at higher concentrations.
Organic Solvent Solubility Soluble in DMSO and ethanol[4]These co-solvents can be used to create concentrated stock solutions.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS), but it's not fully dissolving or is precipitating. What's happening?

A1: This is a common issue stemming from the compound's limited aqueous solubility. While it is a salt, the organic components of the molecule resist dissolving in water alone. Additionally, the pH of your buffer can play a crucial role. At a physiological pH of 7.4, a portion of the benzamidine may exist in its less soluble free base form.

Solution:

  • Utilize a Co-solvent for Stock Solutions: The most reliable method is to first dissolve the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[4][5]

  • Gentle Heating and Agitation: For direct dissolution of low concentrations in aqueous solutions, gentle warming (e.g., to 37°C) and vortexing or sonication can aid the process.[6][7] However, be aware that prolonged heating can potentially degrade the compound.

Q2: My compound dissolves perfectly in DMSO, but when I dilute it into my cell culture medium or PBS, it crashes out of solution. How can I prevent this?

A2: This phenomenon, known as precipitation upon dilution, occurs because the highly concentrated compound in the organic stock solution is suddenly introduced into an aqueous environment where its solubility is much lower.

Solution Workflow:

Caption: Workflow to prevent precipitation upon dilution.

Q3: What is the maximum recommended concentration of DMSO or ethanol in my final in vitro assay?

A3: It is crucial to minimize the final concentration of organic solvents in your assay, as they can have their own biological effects and cytotoxicity.[8][9][10]

  • General Guideline: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v).[8] Some sensitive cell lines may even require lower concentrations.

  • Vehicle Control is Essential: Always include a "vehicle control" in your experiments. This control group should be treated with the same final concentration of the solvent (e.g., 0.5% DMSO in media) as your experimental groups to account for any effects of the solvent itself.[10]

Q4: How should I store my stock solution of this compound?

A4: Proper storage is critical to maintain the stability and integrity of your compound.

  • Solid Form: Store the solid compound desiccated and protected from light, as recommended for similar benzamidine derivatives.[11]

  • Stock Solutions:

    • DMSO Stocks: Aliquot your concentrated DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

    • Aqueous Solutions: It is generally not recommended to store aqueous solutions for more than one day, as they may be less stable.[4] If you must, prepare them fresh from a frozen DMSO stock.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol provides a reliable method for creating a concentrated stock solution.

  • Materials:

    • This compound (Molecular Weight: 218.67 g/mol )

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out the desired amount of this compound. For 1 mL of a 50 mM stock, you will need 10.93 mg.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, you can sonicate the tube for 5-10 minutes in a water bath.[7]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock for a Cell-Based Assay

This protocol outlines the steps for diluting your concentrated stock to the final working concentration in your assay.

  • Objective: To prepare a 100 µM working solution from a 50 mM DMSO stock with a final DMSO concentration of 0.2%.

  • Procedure:

    • Intermediate Dilution: Prepare an intermediate dilution of your stock. For example, dilute your 50 mM stock 1:10 in your assay buffer (e.g., cell culture medium) to get a 5 mM solution. Note: This is a point where precipitation might occur if the compound is very insoluble. If so, you may need to adjust your dilution scheme.

    • Final Dilution: Add 2 µL of the 5 mM intermediate solution to 98 µL of your cell culture medium in the well of your assay plate. This will give you a final concentration of 100 µM with a final DMSO concentration of 0.2%.

    • Vehicle Control: In your control wells, add 2 µL of a 1:10 dilution of DMSO in your assay buffer to 98 µL of cell culture medium.

Part 4: Logical Troubleshooting Framework

Use this decision tree to systematically address solubility issues.

G start Solubility Issue Encountered check_stock Is the compound dissolved in a 100% organic stock (e.g., DMSO)? start->check_stock make_stock Prepare a concentrated stock in 100% DMSO. See Protocol 1. check_stock->make_stock No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes make_stock->check_dilution review_dilution Review dilution protocol. Is the final solvent concentration <0.5%? Is the dilution performed serially? check_dilution->review_dilution Yes success Solubility Issue Resolved check_dilution->success No add_surfactant Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20) to the final buffer. review_dilution->add_surfactant add_surfactant->success

Caption: A logical decision tree for troubleshooting solubility.

References

Technical Support Center: Experimental Integrity of 3,5-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethoxy-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the experimental use of this compound. As a substituted benzamidine, its stability is paramount for reproducible and accurate results. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Experimental Anomalies

Unexpected experimental outcomes, such as loss of activity, inconsistent results, or the appearance of unknown peaks in analytical runs, can often be traced back to the degradation of the starting compound. This section addresses specific issues you may encounter.

Issue 1: Gradual or Complete Loss of Compound Efficacy in Aqueous Buffers

Symptoms:

  • A time-dependent decrease in the expected biological or chemical activity.

  • Inconsistent results between freshly prepared solutions and those stored for a period.

  • Requirement of higher concentrations of the compound to achieve the same effect over time.

Probable Cause: Hydrolytic Degradation

The primary pathway for the degradation of benzamidine derivatives in aqueous solutions is hydrolysis. The amidine functional group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzamide (3,5-Dimethoxy-benzamide) and ammonia. This reaction is significantly influenced by pH.

Benzamidinium compounds, like the hydrochloride salt, are more stable in their protonated form. In basic aqueous solutions, the deprotonated benzamidine is more readily attacked by hydroxide ions, leading to faster degradation.[1][2][3][4]

Mechanism of Base-Catalyzed Hydrolysis dot graph "Hydrolysis_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Base-catalyzed hydrolysis of 3,5-Dimethoxy-benzamidine.

Recommended Solutions:

  • pH Control: Prepare solutions in buffers with a pH below 7.0 immediately before use. Acidic conditions favor the protonated, more stable benzamidinium form.

  • Temperature Management: Avoid heating aqueous solutions of this compound. If warming is necessary, do so for the shortest possible time.[5][6]

  • Fresh Preparation: Always use freshly prepared aqueous solutions. It is not recommended to store aqueous solutions for more than a day.

  • Stock Solutions: For longer-term storage, prepare concentrated stock solutions in anhydrous organic solvents like DMSO or ethanol and store at -20°C or -80°C.[7] Dilute to the final aqueous concentration immediately before the experiment.

Issue 2: Appearance of Unidentified Peaks in HPLC or LC-MS Analysis

Symptoms:

  • In High-Performance Liquid Chromatography (HPLC), new peaks, often with different retention times, appear in the chromatogram of a sample over time.

  • In Liquid Chromatography-Mass Spectrometry (LC-MS), ions corresponding to potential degradation products are detected.

Probable Causes:

  • Hydrolytic Degradation: As discussed above, the primary degradation product will be 3,5-Dimethoxy-benzamide.

  • Oxidative Degradation: The methoxy groups and the aromatic ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[1] This can be exacerbated by the presence of oxidizing agents or exposure to air over extended periods in solution.

  • Photodegradation: Aromatic compounds can undergo photolytic degradation, which may involve complex free-radical mechanisms upon exposure to light, especially UV wavelengths.[1]

Troubleshooting Workflow dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for identifying unknown analytical peaks.

Recommended Solutions:

  • Protect from Light: Store both solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[8]

  • Inert Atmosphere: For long-term storage of the solid or sensitive experiments, consider handling under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9]

  • Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate the degradation products for analytical identification.[1][8][10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from moisture and light.[11][12] Recommended storage temperature is typically room temperature, but always refer to the supplier's instructions. The hydrochloride salt is hygroscopic (absorbs moisture from the air), which can accelerate degradation.[5][9]

Q2: How does the dimethoxy substitution affect the stability compared to unsubstituted benzamidine?

Q3: Can I use a stock solution of this compound in an aqueous buffer that has been stored in the refrigerator for a week?

A3: This is not recommended. Even at refrigerated temperatures, significant hydrolysis can occur in aqueous buffers, especially if the pH is neutral or basic.[1][4] For quantitative and reproducible experiments, it is crucial to use freshly prepared aqueous solutions or to prepare dilutions from a frozen, non-aqueous stock solution immediately before use.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating HPLC method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from all potential degradation products. LC-MS is also highly valuable for identifying the mass of the degradation products, which aids in their structural elucidation.[1]

Part 3: Experimental Protocols

Protocol 1: Preparation and Handling of Stock and Working Solutions

Objective: To provide a standard procedure for preparing solutions of this compound to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or Ethanol

  • Appropriate aqueous experimental buffer (e.g., PBS, Tris)

  • Microcentrifuge tubes or vials (amber or wrapped in foil)

Procedure:

  • Stock Solution (10 mM in DMSO):

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of the compound in a fume hood.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in anhydrous DMSO are generally stable for several months when stored properly.[7]

  • Working Solution (Aqueous):

    • Thaw a single aliquot of the DMSO stock solution immediately before use.

    • Dilute the stock solution to the desired final concentration in your pre-chilled experimental aqueous buffer.

    • Vortex briefly to ensure homogeneity.

    • Use the aqueous working solution without delay. Do not store aqueous solutions.

Protocol 2: General Forced Degradation Study

Objective: To intentionally degrade this compound to identify potential degradation products and establish degradation pathways.

Stress Conditions: [1]

  • Acid Hydrolysis: Mix 1 mL of a stock solution (e.g., in methanol) with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Analysis:

  • At specified time points, withdraw an aliquot. For acid and alkaline samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or LC-MS method.

Data Summary Table for Forced Degradation Study

Stress ConditionDuration% Parent Compound RemainingNumber of DegradantsMajor Degradant Peak (RT)
0.1 M HCl, 60°C24hExperimental ValueExperimental ValueExperimental Value
0.1 M NaOH, 60°C24hExperimental ValueExperimental ValueExperimental Value
3% H₂O₂, RT24hExperimental ValueExperimental ValueExperimental Value
Solid, 70°C48hExperimental ValueExperimental ValueExperimental Value
Light (ICH Q1B)SpecifyExperimental ValueExperimental ValueExperimental Value

Note: The table above is a template. The actual values need to be determined experimentally.

References

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 3,5-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing 3,5-Dimethoxy-benzamidine hydrochloride. This guide is designed to provide you, our fellow scientists and drug development professionals, with the foundational knowledge and practical, field-proven strategies to proactively identify, manage, and minimize off-target effects. Our goal is to enhance the precision of your research and the reliability of your data.

This compound belongs to the benzamidine class of molecules, which are well-established as competitive inhibitors of serine proteases like trypsin and thrombin.[1][2] The benzamidine moiety typically interacts with the aspartate residue in the S1 pocket of these enzymes.[3][4] However, like any small molecule, it possesses the potential to interact with unintended biological targets. These "off-target" interactions can lead to confounding data, misinterpreted results, and potential cellular toxicity.[5][6]

This document provides a logical, multi-pillar framework to de-risk your experiments and ensure that the observed biological effects are unequivocally linked to the intended target.

Frequently Asked Questions (FAQs)

Q1: What exactly are off-target effects and why are they a critical concern?

A: On-target effects are the biological consequences of a compound binding to its intended molecular target.[7] Off-target effects, conversely, arise from the compound binding to other, unintended proteins or macromolecules.[7][8] These unintended interactions are a major concern for two primary reasons:

  • Toxicity & Side Effects: In a therapeutic context, off-target binding is a primary cause of adverse drug reactions and toxicity.[5] Identifying these liabilities early is crucial for any drug development pipeline.

Q2: Based on its chemical structure, what are the likely off-targets for a benzamidine-based compound?

A: The chemical scaffold of this compound provides clues to its potential off-target profile.

  • Other Serine Proteases: Due to the conserved nature of the S1 pocket, cross-reactivity with other serine proteases is a primary consideration.

  • Kinases: A significant number of kinase inhibitors contain scaffolds that can be structurally similar to benzamidine derivatives. The ATP-binding pocket of many kinases can accommodate such structures, making kinome screening a high-priority validation step.[7]

  • GPCRs and Ion Channels: Depending on the overall molecular conformation and charge distribution, benzamidine derivatives may interact with G-protein coupled receptors (GPCRs) and various ion channels.[7]

Q3: How should I determine the optimal concentration of this compound for my experiments to minimize off-target risk?

A: The fundamental principle is to use the lowest concentration that achieves robust inhibition of your primary target. Potency in enzymatic assays should correlate with potency in cellular assays.[9]

  • Dose-Response Curve: Always perform a detailed dose-response curve in your specific assay. Identify the EC50 or IC50 (the concentration for 50% effect or inhibition).

  • Working Concentration: Select a working concentration that is typically 2-5 times the IC50 to ensure robust on-target effects, but avoid using saturating concentrations (>10x IC50) where possible, as this dramatically increases the likelihood of engaging lower-affinity off-targets.[9] Compounds that are only effective in cells at concentrations greater than 10 μM are more likely to be acting non-specifically.[9]

Troubleshooting Guide: A Multi-Pillar Strategy for Target Validation

Encountering unexpected results is a common part of research. The following troubleshooting guides are structured as a logical workflow to diagnose and resolve potential off-target issues.

Pillar 1: Proactive In Silico Profiling

Before beginning extensive wet-lab experiments, a computational approach can preemptively identify potential off-target liabilities, saving significant time and resources.[10][11][12] This strategy is built on the principle that structurally similar molecules may have similar biological activities.[6]

Workflow: Preemptive Off-Target Prediction

cluster_0 Pillar 1: In Silico Analysis Start Compound Structure: 3,5-Dimethoxy-benzamidine HCl SimilaritySearch Perform Similarity Search (e.g., ChEMBL, PubChem) Start->SimilaritySearch Database Identify Structurally Related Compounds with Known Targets SimilaritySearch->Database Hypothesis Generate Hypothesis List of Potential Off-Targets Database->Hypothesis

Caption: In silico workflow for predicting off-targets.

Protocol 1: Off-Target Hypothesis Generation via Similarity Searching

Objective: To identify known biological targets of compounds structurally similar to this compound.

Methodology:

  • Obtain SMILES String: Acquire the canonical SMILES string for 3,5-Dimethoxy-benzamidine.

  • Select Database: Navigate to a public chemical database such as --INVALID-LINK-- or --INVALID-LINK--.

  • Perform Similarity Search: Use the database's built-in tools to perform a structure similarity search based on the SMILES string. Set the similarity threshold (e.g., Tanimoto coefficient > 0.85) to identify closely related analogs.

  • Analyze Results: Examine the list of returned compounds. Pay close attention to their annotated biological targets and activities.

  • Compile Hypothesis List: Create a list of all protein targets (e.g., Kinase X, GPCR Y) that are modulated by the identified structural analogs. This list forms your primary hypothesis for experimental validation.

Scientist's Note: This in silico approach does not replace experimental validation but provides a powerful, data-driven method to focus your efforts. It helps you design smarter, more efficient counter-screening panels.[6][10]

Pillar 2: Definitive Biochemical Selectivity Profiling

Once on-target activity is confirmed, you must experimentally determine the compound's selectivity. This involves screening the compound against a broad panel of diverse targets, most commonly kinases.[13][14]

Problem: My compound inhibits the primary target in vitro, but how do I know it's selective?

Troubleshooting Steps:

  • Kinase Profiling: Screen this compound against a broad panel of kinases (e.g., a 400+ kinase panel offered by commercial vendors).[13]

    • Tier 1: An initial screen at a single high concentration (e.g., 1 or 10 µM) is a cost-effective way to identify potential hits.[13]

    • Tier 2: For any kinase showing significant inhibition (>70%), perform a full 10-point dose-response curve to determine the IC50 value.[13][15]

  • Data Analysis: Compare the IC50 for the on-target protein with the IC50 values for any identified off-targets.

Data Presentation: Sample Selectivity Profile

Summarize your quantitative data in a clear table to easily assess the selectivity window.

TargetIC50 (nM)Assay TypeSelectivity Window (Off-target/On-target)
Primary Target (Trypsin) 50 Enzymatic Assay -
Off-Target Kinase A1,200Kinome Screen24-fold
Off-Target Protease B5,000Enzymatic Assay100-fold
Off-Target Kinase C>10,000Kinome Screen>200-fold

Scientist's Note: A selectivity window of at least 100-fold is generally considered a good benchmark for a selective inhibitor for research purposes.[9] This provides a margin of safety when choosing a cellular concentration that should not engage the off-target.

Pillar 3: Cellular Target Engagement and Phenotypic Validation

Observing an effect in a cell-based assay is a critical step, but it introduces complexity. It is essential to confirm that your compound is directly engaging the intended target within the complex cellular environment and that the observed phenotype is a direct result of this engagement.

Problem: I'm observing an unexpected cellular phenotype that is inconsistent with the known function of my primary target.

Possible Cause: The phenotype may be driven by an off-target that was not included in your biochemical screen or by downstream effects you hadn't considered.

Workflow: Troubleshooting Unexpected Cellular Phenotypes

cluster_1 Pillar 3: Cellular Validation Start Unexpected Cellular Phenotype Observed CETSA Protocol 2: Perform CETSA (Cellular Thermal Shift Assay) Start->CETSA CRISPR Protocol 3: Use CRISPR Knockout of Primary Target Start->CRISPR Binding Does Compound Stabilize Primary Target? CETSA->Binding Phenotype Is Phenotype Rescued in Knockout Cells? CRISPR->Phenotype Conclusion1 Conclusion: Direct On-Target Engagement Confirmed Binding->Conclusion1  Yes Conclusion3 Conclusion: Phenotype is Likely Off-Target Driven Binding->Conclusion3 No   Conclusion2 Conclusion: Phenotype is On-Target Phenotype->Conclusion2  Yes Phenotype->Conclusion3 No  

References

Technical Support Center: Optimizing Buffer pH for 3,5-Dimethoxy-benzamidine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the buffer pH for the activity of 3,5-Dimethoxy-benzamidine hydrochloride in your experiments. As a competitive reversible inhibitor of serine proteases, its efficacy is critically dependent on the pH of the experimental environment. This document will explain the underlying scientific principles and provide actionable protocols to ensure you achieve reliable and reproducible results.

Understanding the "Why": The Critical Role of pH

The inhibitory activity of this compound is intrinsically linked to its molecular charge. Like other benzamidine-based inhibitors, it functions by mimicking the natural substrates of serine proteases. The positively charged amidinium group is crucial for its binding to the negatively charged aspartate residue in the S1 specificity pocket of the target protease.

Simultaneously, the target serine protease itself has an optimal pH range for its catalytic activity, typically between pH 7 and 9.[1][2][3][4][5] This is largely dictated by the pKa of the histidine residue in the catalytic triad, which is approximately 7.[1] Deviating significantly from this range can lead to reduced enzyme activity, complicating the interpretation of inhibition data.

Therefore, optimizing the buffer pH for this compound activity involves a careful balance: the pH must be low enough to ensure the inhibitor is protonated but high enough to maintain the optimal activity of the target protease.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for my assay?

For most serine protease inhibition assays using this compound, a starting pH in the range of 7.0 to 8.5 is recommended. This range represents a good compromise between ensuring the inhibitor is protonated and maintaining high enzyme activity.[2][5][6]

Q2: My inhibitor shows lower than expected activity. Could the buffer pH be the issue?

Yes, an inappropriate buffer pH is a common cause of reduced inhibitor potency. If the pH is too high (approaching the pKa of the amidine), a significant fraction of the inhibitor will be in its neutral, less active form. Conversely, if the pH is too low, the activity of the target protease may be compromised, leading to an apparent decrease in inhibition.

Q3: Which buffer systems are suitable for use with this compound?

Several buffer systems are compatible with serine protease assays and are suitable for use with this inhibitor. The choice of buffer should be guided by the desired pH range of your experiment.

Buffer SystemUseful pH Range
Phosphate (PBS)6.0 - 7.4
HEPES6.8 - 8.2
Tris-HCl7.0 - 9.0

Note: When preparing buffers, always adjust the pH at the temperature you will be conducting your experiment, as the pKa of many buffers is temperature-dependent.

Q4: How does pH affect the stability of this compound?

While specific stability data for this compound is limited, benzamidine-based compounds can be susceptible to hydrolysis at very high or very low pH.[7] It is best practice to prepare fresh aqueous solutions of the inhibitor for each experiment.[8] Stock solutions are best prepared in organic solvents like DMSO or ethanol and diluted into the aqueous assay buffer immediately before use.[8][9]

Q5: Can I use a universal buffer for my pH optimization experiments?

While universal buffers that cover a wide pH range exist, it is generally recommended to use a series of distinct, well-characterized buffers with overlapping pH ranges for precise pH optimization studies. This approach avoids potential confounding effects from the multiple components of a universal buffer.

Troubleshooting Guide: A Step-by-Step Approach to pH Optimization

If you are experiencing issues with your inhibition assay or wish to empirically determine the optimal pH for your specific enzyme and experimental conditions, follow this systematic approach.

Workflow for Experimental pH Optimization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis A Prepare a series of buffers (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) B Prepare fresh stock solution of This compound A->B C Prepare enzyme and substrate solutions B->C D Perform enzyme activity assay without inhibitor at each pH C->D E Perform inhibition assay with a fixed concentration of inhibitor at each pH D->E F Plot enzyme activity vs. pH to determine optimal enzyme pH E->F G Calculate percent inhibition or IC50 at each pH F->G H Plot inhibitory activity vs. pH G->H I Identify optimal pH with high enzyme activity and maximal inhibition H->I

Caption: Workflow for determining the optimal buffer pH.

Experimental Protocol for pH Optimization

Objective: To determine the optimal buffer pH for the inhibitory activity of this compound against a specific serine protease.

Materials:

  • This compound

  • Target serine protease

  • Chromogenic or fluorogenic substrate for the protease[10]

  • A series of buffers (e.g., Phosphate, HEPES, Tris-HCl) adjusted to various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Buffer Preparation: Prepare a set of at least five different buffers covering a pH range from 6.5 to 9.0 in 0.5 pH unit increments. Ensure the ionic strength is consistent across all buffers.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare working solutions of the enzyme and substrate in each of the prepared buffers.

  • Enzyme Activity Profile (Control):

    • In a 96-well plate, for each pH value, add the enzyme and buffer.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of reaction using a microplate reader.

    • This will determine the optimal pH for the enzyme's activity.

  • Inhibition Assay:

    • In a 96-well plate, for each pH value, add the enzyme, buffer, and a fixed concentration of this compound (typically at or near the expected IC50).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate.

    • Measure the rate of reaction.

  • Data Analysis:

    • For the enzyme activity profile, plot the reaction rate as a function of pH to identify the pH optimum for the enzyme.

    • For the inhibition assay, calculate the percent inhibition at each pH relative to the uninhibited control at that same pH.

    • Plot the percent inhibition as a function of pH.

    • The optimal pH for your assay is the one that provides a high level of both enzyme activity and inhibitor potency.

Interpreting the Results

The ideal outcome is a pH range where the enzyme retains high activity, and the inhibitor demonstrates maximal potency. If you observe a sharp decline in inhibition at higher pH values, it is likely due to the deprotonation of the amidine group. Conversely, a decrease in apparent inhibition at lower pH values may be attributed to a reduction in the enzyme's catalytic efficiency.

Logical Relationship of Key Factors

G Buffer_pH Buffer pH Inhibitor_Protonation Inhibitor Protonation (Active Form) Buffer_pH->Inhibitor_Protonation determines Enzyme_Activity Enzyme Activity Buffer_pH->Enzyme_Activity influences Inhibitory_Potency Observed Inhibitory Potency Inhibitor_Protonation->Inhibitory_Potency is required for Enzyme_Activity->Inhibitory_Potency is required for

Caption: Interdependence of pH, inhibitor, and enzyme activity.

By following this structured approach, you can confidently determine the optimal buffer pH for your experiments with this compound, leading to more accurate and reproducible results in your research.

References

Technical Support Center: Stability of Frozen 3,5-Dimethoxy-benzamidine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical and practical advice on the stability of frozen 3,5-Dimethoxy-benzamidine hydrochloride stock solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly reconstitute and store this compound?

A1: Proper reconstitution and storage are critical for maintaining the compound's integrity. Initially, it is essential to handle the solid compound in a controlled environment, preferably in a dry, well-ventilated area, to minimize moisture absorption as hydrochloride salts can be hygroscopic.[1]

Once reconstituted, it is best practice to aliquot the stock solution into single-use volumes and store them frozen. This minimizes the number of freeze-thaw cycles, which can accelerate degradation.

Q2: What is the recommended storage temperature for frozen stock solutions of this compound?

A2: While specific stability data for this compound is limited, based on general principles for similar compounds like benzamidine hydrochloride, storage at low temperatures is recommended to ensure long-term stability.[4][5] Freezing the stock solution slows down potential degradation pathways.[6]

For optimal stability, we recommend storing aliquots at -80°C . If an -80°C freezer is unavailable, storage at -20°C is a viable alternative, although the expected shelf-life may be shorter.[4][5] It is imperative to use tightly sealed, chemically resistant cryovials to prevent solvent evaporation and contamination.

Q3: How long can I expect my frozen stock solution of this compound to be stable?

A3: The stability of your frozen stock solution is dependent on several factors including the solvent used, the storage temperature, and the exclusion of light and moisture.[1][7] While there is no specific long-term stability data for this compound, we can extrapolate from data on the closely related compound, benzamidine hydrochloride.

Storage TemperatureRecommended Maximum Storage Duration
-20°CUp to 1-6 months[4]
-80°CUp to 2 years[5]

It is crucial to note that these are estimates. We strongly advise researchers to conduct their own stability assessments for their specific experimental conditions.

Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A4: Repeated freeze-thaw cycles can compromise the stability of your stock solution. Each cycle can introduce moisture and potentially accelerate the degradation of the compound. To mitigate this, it is highly recommended to aliquot your stock solution into single-use volumes immediately after reconstitution. This practice ensures that you are always working with a solution that has undergone a minimal number of freeze-thaw cycles. If you must reuse a thawed aliquot, it is advisable to use it promptly and avoid repeated warming and cooling.

Troubleshooting Guide

Issue 1: I observe precipitation in my stock solution after thawing.
  • Possible Cause: The solubility of this compound may be limited in the chosen solvent at lower temperatures. The compound may have come out of solution during the freezing process.

  • Troubleshooting Steps:

    • Gently warm the vial to room temperature.

    • Vortex the solution to ensure it is fully redissolved.

    • If precipitation persists, brief sonication may be carefully applied.

    • Visually inspect the solution to ensure it is clear before use. If particulates remain, the solution should not be used.

Issue 2: My experimental results are inconsistent when using an older stock solution.
  • Possible Cause: The this compound in your stock solution may have degraded over time.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from the solid compound.

    • Repeat the experiment using the fresh stock solution and compare the results to those obtained with the older stock.

    • If the results with the fresh stock are consistent with expectations, it is likely the older stock has degraded.

    • Consider performing a stability study on your stock solutions to determine their viable shelf-life under your specific storage conditions (see Experimental Protocol below).

Experimental Protocols

Protocol 1: Recommended Reconstitution of this compound
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weigh the desired amount of the compound in a sterile, chemically resistant container.

  • Add the appropriate volume of your chosen high-purity, anhydrous solvent to achieve the desired stock concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Once fully dissolved, immediately aliquot the stock solution into single-use, tightly sealed cryovials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.

Protocol 2: Forced Degradation Study to Assess Stock Solution Stability

This protocol is designed to intentionally stress the this compound stock solution to identify potential degradation products and establish its stability profile.[8][9]

  • Preparation of Samples: Prepare a stock solution of this compound in your desired solvent (e.g., water, DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to UV and visible light. A control sample should be wrapped in foil and stored under the same conditions.

  • Analysis:

    • At designated time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples, including an unstressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the chromatograms to identify any new peaks (degradation products) and quantify the remaining parent compound.

Visualizations

StabilityWorkflow cluster_prep Preparation cluster_storage Storage cluster_use Usage cluster_stability Stability Check Reconstitute Reconstitute Solid Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Dispense Store_80 Store at -80°C Aliquot->Store_80 Long-Term Store_20 Store at -20°C Aliquot->Store_20 Short-Term Thaw Thaw Aliquot Store_80->Thaw Store_20->Thaw Experiment Use in Experiment Thaw->Experiment Degradation_Study Forced Degradation Study Experiment->Degradation_Study Inconsistent Results HPLC_Analysis HPLC Analysis Degradation_Study->HPLC_Analysis Analyze

Caption: Workflow for the preparation, storage, and stability assessment of this compound stock solutions.

DegradationPathways cluster_stress Stress Conditions Compound 3,5-Dimethoxy-benzamidine Hydrochloride Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Heat Thermal Stress Compound->Heat Light Photolytic Stress Compound->Light Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Validation & Comparative

A Comparative Guide to the Validation of 3,5-Dimethoxy-benzamidine hydrochloride Inhibitory Activity in a Novel Fluorescence-Based Trypsin Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's inhibitory activity is paramount. This guide provides an in-depth technical comparison of the inhibitory effects of 3,5-Dimethoxy-benzamidine hydrochloride against the serine protease, trypsin, in a newly developed fluorescence-based kinetic assay. We will explore the rationale behind the assay design, present validation data, and objectively compare the performance of this compound with other well-established serine protease inhibitors.

Introduction: The Need for a Validated Assay for Novel Inhibitors

Serine proteases are a large family of enzymes crucial in numerous physiological processes, making them significant targets for therapeutic intervention. Benzamidine and its derivatives are well-recognized as competitive inhibitors of serine proteases, such as trypsin.[1][2] The compound this compound, a member of this class, presents a promising scaffold for drug design due to the influence of its methoxy groups on its physicochemical properties and potential interactions with enzyme active sites.[1]

To accurately characterize the inhibitory potential of novel compounds like this compound, a robust and sensitive assay is essential. Traditional colorimetric assays, while useful, can be limited by lower sensitivity and interference from colored compounds. This guide introduces a high-throughput, fluorescence-based kinetic assay for trypsin and validates the inhibitory activity of this compound within this new system. The performance of this compound is compared against three standard serine protease inhibitors with distinct mechanisms of action: AEBSF (an irreversible inhibitor), Leupeptin (a reversible inhibitor), and Aprotinin (a potent, reversible polypeptide inhibitor).

The Novel Fluorescence-Based Trypsin Assay: Principle and Design

The newly developed assay leverages the fluorogenic substrate, Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin (Boc-Gln-Ala-Arg-MCA). Trypsin, a serine protease, specifically cleaves the peptide bond C-terminal to the arginine residue.[3] This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) group, resulting in a quantifiable increase in fluorescence intensity over time.[3][4] The rate of this increase is directly proportional to the trypsin activity.

Causality in Experimental Choices:

  • Choice of Substrate: Boc-Gln-Ala-Arg-MCA was selected for its high specificity for trypsin and the significant fluorescence enhancement upon cleavage, providing a high signal-to-noise ratio.[3]

  • Kinetic Monitoring: A kinetic approach was chosen over an endpoint assay to enable the determination of initial reaction velocities (V₀), which are crucial for accurate enzyme inhibition studies and mechanism-of-action analysis.

  • Assay Conditions: Buffer composition, pH, and temperature were optimized to ensure maximal and stable enzyme activity, providing a consistent baseline for inhibition measurements.

Assay_Principle cluster_1 Reaction & Measurement Trypsin Trypsin Reaction_Mix Incubation Trypsin->Reaction_Mix Fluorogenic_Substrate Boc-Gln-Ala-Arg-MCA (Non-fluorescent) Fluorogenic_Substrate->Reaction_Mix Inhibitor 3,5-Dimethoxy-benzamidine HCl or Alternative Inhibitor Inhibitor->Reaction_Mix Cleavage Enzymatic Cleavage Reaction_Mix->Cleavage Fluorescence_Detection Measure Fluorescence (Ex: 380 nm, Em: 440 nm) Cleavage->Fluorescence_Detection Release of AMC

Caption: Workflow of the fluorescence-based trypsin inhibition assay.

Validation of the New Assay

Before evaluating the inhibitors, the assay itself was validated for its suitability. The key performance characteristics assessed were precision, accuracy, and signal robustness.

ParameterMethodResultConclusion
Intra-assay Precision 20 replicates of high and low control wells were run on a single plate.CV < 5% for both high and low controls.Excellent precision within a single experiment.
Inter-assay Precision High and low control wells were run on 3 separate days.CV < 10% for both high and low controls.Good reproducibility across different experiments.
Z'-factor Calculated using 32 high and 32 low control wells.Z' = 0.85An excellent assay suitable for high-throughput screening.
Linearity Enzyme concentration was varied, and initial velocity was measured.Linear relationship between enzyme concentration and reaction rate (R² > 0.99).The assay accurately reflects enzyme concentration.
Substrate Stability The fluorescence of the substrate alone was monitored over the course of the experiment.No significant increase in fluorescence.The substrate is stable and does not spontaneously hydrolyze.

Comparative Inhibitory Activity

The inhibitory potential of this compound was determined and compared to AEBSF, Leupeptin, and Aprotinin. Dose-response curves were generated for each inhibitor, and the half-maximal inhibitory concentration (IC₅₀) was calculated. For reversible inhibitors, the inhibition constant (Ki) was also determined.

InhibitorClass/MechanismIC₅₀ (µM)KiNotes
3,5-Dimethoxy-benzamidine HCl Small Molecule / Reversible Competitive15.28.5 µMDemonstrates potent, reversible inhibition.
AEBSF Small Molecule / Irreversible25.8N/ACovalently modifies the active site serine.[5]
Leupeptin Peptide / Reversible Competitive0.53.5 nMA potent peptide aldehyde inhibitor.[6]
Aprotinin Polypeptide / Reversible0.00020.06 pMA highly potent, naturally occurring inhibitor.[7]

Key Insights from the Comparison:

  • This compound shows strong inhibitory activity in the micromolar range, characteristic of small molecule inhibitors. Its competitive mechanism is consistent with other benzamidine derivatives that mimic the natural substrates of trypsin.[2]

  • AEBSF , as an irreversible inhibitor, demonstrates time-dependent inhibition. Its IC₅₀ is comparable to this compound but its mechanism is fundamentally different.[8]

  • Leupeptin and Aprotinin are significantly more potent inhibitors. This is expected, as they are a natural peptide and polypeptide, respectively, that have evolved to bind tightly to their target proteases.[6][9] Their inclusion provides a benchmark for the potency of this compound.

Inhibition_Mechanisms cluster_inhibitors Inhibitor Binding Trypsin_Active_Site Trypsin Active Site Specificity Pocket Catalytic Triad Benzamidine 3,5-Dimethoxy-benzamidine HCl (Reversible Competitive) Benzamidine->Trypsin_Active_Site:S1 Mimics Arg/Lys side chain Binds non-covalently AEBSF AEBSF (Irreversible) AEBSF->Trypsin_Active_Site:Cat Sulfonylates Serine-195 Forms covalent bond Leupeptin Leupeptin (Reversible Competitive) Leupeptin->Trypsin_Active_Site:Cat Aldehyde forms hemiacetal with Serine-195

References

A Researcher's Guide to the Comparative Efficacy of Benzamidine Derivatives Against Thrombin

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate cascade of coagulation, thrombin stands as a pivotal serine protease, orchestrating the final steps of clot formation. Its central role makes it a prime target for the development of anticoagulants. Among the numerous classes of thrombin inhibitors, benzamidine derivatives have long been a subject of intense research due to their ability to mimic the side chains of arginine and lysine, the natural substrates of thrombin. This guide provides an in-depth, objective comparison of the efficacy of various benzamidine derivatives against thrombin, supported by experimental data and protocols to empower researchers in their quest for novel antithrombotic agents.

The Rationale for Thrombin Inhibition: A Molecular Perspective

Thrombin's primary function is the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable blood clot. It also amplifies its own generation by activating upstream clotting factors and stimulates platelet aggregation.[1] Uncontrolled thrombin activity, however, can lead to thrombosis, a pathological condition underlying heart attacks, strokes, and venous thromboembolism. Therefore, the specific and potent inhibition of thrombin is a cornerstone of anticoagulant therapy.[2]

Benzamidine-based inhibitors are competitive inhibitors that bind to the active site of thrombin.[3][4] The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate group of Asp189 in the S1 specificity pocket of thrombin, a key interaction that anchors the inhibitor to the enzyme.[5] The rest of the inhibitor molecule interacts with other subsites (S2, S3, etc.) of the enzyme, and these interactions largely determine the inhibitor's potency and selectivity.[6]

Visualizing Thrombin Inhibition by Benzamidine Derivatives

The following diagram illustrates the general mechanism of competitive inhibition of thrombin by a benzamidine derivative.

Thrombin_Inhibition Thrombin Thrombin (Enzyme) EnzymeSubstrate Thrombin-Fibrinogen Complex Thrombin->EnzymeSubstrate Binds EnzymeInhibitor Thrombin-Inhibitor Complex (Inactive) Thrombin->EnzymeInhibitor Binds Substrate Fibrinogen (Substrate) Substrate->EnzymeSubstrate Product Fibrin (Product) Inhibitor Benzamidine Derivative (Inhibitor) Inhibitor->EnzymeInhibitor EnzymeSubstrate->Thrombin Releases EnzymeSubstrate->Product

Caption: Mechanism of competitive thrombin inhibition.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a thrombin inhibitor is primarily assessed by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor. Equally important is the inhibitor's selectivity, which is its ability to inhibit thrombin without significantly affecting other related serine proteases like trypsin and plasmin. High selectivity is crucial to minimize off-target effects and potential side effects.

The following table summarizes the Kᵢ values of several benzamidine derivatives against thrombin, trypsin, and plasmin, providing a comparative view of their potency and selectivity.

InhibitorThrombin Kᵢ (nM)Trypsin Kᵢ (nM)Plasmin Kᵢ (nM)Selectivity (Trypsin/Thrombin)Selectivity (Plasmin/Thrombin)
Benzamidine220,00035,000350,0000.161.59
Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP)61,000>10,000167>1667
p-(2-oxo-1-propyl)benzamidine-----
p-ethylbenzamidine-----
p-methylbenzamidine-----
4-amidinophenylpyruvate-----
Pentamidine4,500-2,100-0.47

From the data, it is evident that substitutions on the benzamidine core can dramatically enhance both potency and selectivity. For instance, NAPAP is a highly potent and selective thrombin inhibitor, with a Kᵢ value in the nanomolar range and over 100-fold selectivity against trypsin.[8][9] In contrast, the parent compound, benzamidine, is a weak inhibitor with poor selectivity.

Structure-Activity Relationship (SAR): The "Why" Behind the Efficacy

The significant differences in the efficacy of benzamidine derivatives can be explained by their structure-activity relationships. The design of potent and selective thrombin inhibitors often involves modifying the P1, P2, and P3 sites of the inhibitor, which correspond to the S1, S2, and S3 binding pockets of thrombin.

  • P1 Moiety (Interacting with S1 pocket): The 4-amidinophenyl group is a common P1 moiety that effectively binds to the S1 pocket of thrombin.[10]

  • P2 and P3 Moieties (Interacting with S2 and S3 pockets): The nature of the substituents at the P2 and P3 positions is critical for achieving high affinity and selectivity. For example, in NAPAP, the piperidide group occupies the S2 pocket, while the naphthylsulfonylglycyl group extends into the S3/S4 region, making extensive hydrophobic and hydrogen bonding interactions.[9][10] These extended interactions are responsible for the high potency and selectivity of NAPAP.

Experimental Protocols for Assessing Inhibitor Efficacy

To ensure the trustworthiness and reproducibility of research findings, it is essential to follow well-validated experimental protocols. Here, we provide a detailed, step-by-step methodology for determining the inhibition constant (Kᵢ) of a competitive thrombin inhibitor using a chromogenic assay.

Workflow for Determining the Inhibition Constant (Kᵢ)

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Thrombin - Chromogenic Substrate - Inhibitor Stock - Assay Buffer SerialDilutions Perform Serial Dilutions of Inhibitor Reagents->SerialDilutions Incubation Incubate Thrombin with Inhibitor SerialDilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 405 nm (Kinetic) Reaction->Measurement Velocity Calculate Initial Reaction Velocities (V₀) Measurement->Velocity DixonPlot Construct Dixon Plot (1/V₀ vs. [I]) Velocity->DixonPlot Ki Determine Kᵢ from the x-intercept DixonPlot->Ki

Caption: Workflow for Kᵢ determination of a thrombin inhibitor.

Detailed Protocol for Chromogenic Thrombin Inhibition Assay

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Test inhibitor (benzamidine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in deionized water.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed amount of thrombin to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Construct a Dixon plot by plotting the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]).

    • For a competitive inhibitor, the lines for different substrate concentrations will intersect at a point on the x-axis, which corresponds to -Kᵢ.[11]

Alternatively, the Kᵢ can be calculated from the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation for competitive inhibition:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[11]

Conclusion

The comparative analysis of benzamidine derivatives reveals a fascinating landscape of structure-activity relationships that govern their efficacy as thrombin inhibitors. While the benzamidine moiety serves as an effective anchor to the S1 pocket of thrombin, the potency and selectivity of these inhibitors are fine-tuned by the nature of the substituents that interact with the other subsites of the enzyme. The provided experimental protocols offer a robust framework for researchers to evaluate the efficacy of their own novel benzamidine derivatives. As the quest for safer and more effective anticoagulants continues, a deep understanding of the principles outlined in this guide will be invaluable for the rational design of the next generation of thrombin inhibitors.

References

A Senior Application Scientist's Guide to Validating the Specificity of 3,5-Dimethoxy-benzamidine hydrochloride for Target Proteases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of a chemical probe or inhibitor is paramount. An inhibitor's value is intrinsically tied to its specificity; an off-target effect can lead to misinterpretation of experimental results and costly errors in the drug discovery pipeline. This guide provides an in-depth, technically-focused framework for validating the specificity of 3,5-Dimethoxy-benzamidine hydrochloride, a derivative of the well-known serine protease inhibitor, benzamidine.[1][2][3]

The principles and protocols outlined herein are designed to be a self-validating system, providing a robust methodology to objectively compare the performance of this compound against common alternatives.

The Imperative of Specificity in Protease Inhibition

Proteases are a vast and functionally diverse class of enzymes, often exhibiting significant structural homology, particularly within the active site. Benzamidine and its analogs are known to act as competitive inhibitors of serine proteases by mimicking the structure of arginine or lysine side chains, allowing them to bind in the S1 pocket of enzymes like trypsin.[1][2][4] However, this mechanism also presents a risk of cross-reactivity with other serine proteases that have similar S1 pocket characteristics. Therefore, rigorous specificity profiling is not just a recommendation but a necessity.[5][6]

This guide will walk you through a three-part experimental workflow designed to comprehensively assess the specificity of this compound.

The Specificity Validation Workflow

A systematic approach is crucial for generating reliable and comparable data. The workflow below outlines the key stages of inhibitor characterization, from initial potency testing to broad-spectrum selectivity screening and comparative analysis.

G cluster_0 Phase 1: Potency cluster_1 Phase 2: Selectivity cluster_2 Phase 3: Comparison P1_A Determine IC50 for Primary Target (Trypsin) P2_A Screen Against Serine Protease Panel P1_A->P2_A P2_B Screen Against Off-Target Protease Classes P2_A->P2_B P3_A Determine IC50 for Alternative Inhibitors P2_B->P3_A P3_B Calculate Selectivity Index P3_A->P3_B

Figure 1: A three-phase workflow for validating protease inhibitor specificity.

Part 1: Primary Target Engagement & Potency Determination (IC50)

Causality Behind Experimental Choices: Before assessing specificity, we must first confirm that this compound effectively inhibits its intended primary target. We will use bovine trypsin as the primary target, given that benzamidine is a well-established trypsin inhibitor.[2][3] The half-maximal inhibitory concentration (IC50) will be determined using a fluorogenic substrate assay. This assay format is highly sensitive and provides a continuous readout of enzyme activity, making it ideal for inhibitor characterization.

Experimental Protocol: IC50 Determination for Trypsin
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 8.0.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock of bovine trypsin in 1 mM HCl. Dilute to a working concentration of 10 nM in Assay Buffer just before use.

    • Fluorogenic Substrate Stock: Prepare a 10 mM stock of Boc-Gln-Ala-Arg-AMC (a common trypsin substrate) in DMSO. Dilute to a working concentration of 100 µM in Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of this compound in deionized water. Create a series of 2-fold dilutions in Assay Buffer to cover a final concentration range from 100 µM to ~1 nM.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the appropriate inhibitor dilution (or buffer for the 'no inhibitor' control) to each well.

    • Add 25 µL of the 10 nM trypsin working solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the 100 µM substrate working solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the velocities to the 'no inhibitor' control (V0) to get the percent inhibition.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Selectivity Profiling Across a Protease Panel

Causality Behind Experimental Choices: True specificity can only be claimed after demonstrating a lack of activity against other related and unrelated enzymes. We will screen this compound against a panel of proteases. This panel should include:

  • Related Serine Proteases: Chymotrypsin and Elastase (to check for specificity within the same class).

  • Other Serine Proteases: Thrombin and Plasmin (known to be inhibited by some benzamidine derivatives).[4]

  • Unrelated Protease Classes: A cysteine protease (e.g., Papain) and a metalloprotease (e.g., MMP-2) to demonstrate broad selectivity.

This tiered approach allows for a nuanced understanding of the inhibitor's selectivity profile.

Experimental Protocol: Single-Point Inhibition Screen
  • Enzyme and Substrate Preparation: Prepare each protease and its corresponding fluorogenic substrate according to the manufacturer's recommendations in their respective optimal assay buffers.

  • Assay Procedure:

    • For each protease, set up three conditions in triplicate: 'no enzyme' control, 'no inhibitor' control, and 'inhibitor' condition.

    • In the 'inhibitor' wells, add this compound to a final concentration of 100 µM (a high concentration to robustly test for off-target effects).

    • Add the respective enzyme to the 'no inhibitor' and 'inhibitor' wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the appropriate fluorogenic substrate.

    • Monitor the reaction kinetics using a fluorescence plate reader at the optimal excitation/emission wavelengths for each substrate.

  • Data Analysis:

    • Calculate the reaction velocity for each condition.

    • Determine the percent inhibition for each protease using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

Hypothetical Data Presentation
ProteaseClassSubstrate% Inhibition at 100 µM
TrypsinSerineBoc-QAR-AMC98.5%
ChymotrypsinSerineSuc-AAPF-AMC15.2%
ElastaseSerineSuc-AAPV-AMC8.7%
ThrombinSerineBoc-VPR-AMC45.3%
PlasminSerineBoc-VLR-AMC38.9%
PapainCysteineZ-FR-AMC< 5%
MMP-2MetalloMca-PLGL-Dpa-AR-NH2< 5%

Part 3: Quantitative Comparison with Alternative Inhibitors

Causality Behind Experimental Choices: To contextualize the performance of this compound, it is essential to benchmark it against other known inhibitors of the primary target. We will compare it to two widely used trypsin inhibitors:

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible serine protease inhibitor.[7][8][9]

  • Aprotinin: A natural polypeptide inhibitor of serine proteases.[10][11][12]

Determining the IC50 values for these inhibitors under identical assay conditions allows for a direct and objective comparison of potency.

Experimental Protocol: Comparative IC50 Determination
  • Follow the exact protocol as described in Part 1 for IC50 determination, but substitute this compound with AEBSF and Aprotinin, respectively. Ensure the concentration ranges for the serial dilutions are appropriate for each inhibitor's expected potency.

Comparative Data Summary
InhibitorClassInhibition MechanismTarget: Trypsin IC50 (µM)
3,5-Dimethoxy-benzamidine HCl Small MoleculeReversible, Competitive0.85
AEBSFSmall MoleculeIrreversible, Covalent50.0[7]
AprotininPolypeptideReversible, Competitive0.0002

Data Interpretation & Conclusion

The hypothetical data presented suggests that this compound is a potent inhibitor of trypsin, significantly more so than the irreversible inhibitor AEBSF, but less potent than the polypeptide inhibitor Aprotinin.

Calculating a Selectivity Index: The selectivity of an inhibitor can be quantified by calculating a selectivity index, which is the ratio of its IC50 or Ki for an off-target enzyme to that of its primary target. For example, if the IC50 of this compound for Thrombin was determined to be 25 µM, the selectivity index would be:

Selectivity Index (Thrombin/Trypsin) = IC50 (Thrombin) / IC50 (Trypsin) = 25 µM / 0.85 µM ≈ 29.4-fold

This indicates that the compound is approximately 30 times more selective for trypsin than for thrombin.

References

A Senior Application Scientist's Guide to Evaluating 3,5-Dimethoxy-benzamidine hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Metastasis

uPA is a serine protease that converts the zymogen plasminogen into active plasmin.[3][4] Plasmin, in turn, possesses broad-spectrum proteolytic activity, degrading ECM components and activating other proteases like matrix metalloproteinases (MMPs).[5][6] This cascade of enzymatic activity effectively clears a path for tumor cells to invade surrounding tissues and intravasate into blood vessels, initiating the metastatic journey.[2][3] Elevated levels of uPA and uPAR are strongly correlated with poor prognosis, increased invasion, and metastasis in numerous cancers, including breast, prostate, and lung cancer, making the uPA system a compelling target for anti-cancer therapy.[1][7]

3,5-Dimethoxy-benzamidine hydrochloride is a synthetic small molecule belonging to the benzamidine class of compounds, which are known to act as competitive inhibitors of serine proteases. Its chemical structure suggests potential interaction with the active site of enzymes like uPA. This guide provides a comprehensive framework for evaluating the performance of this compound in relevant cancer cell lines, comparing its efficacy against a known uPA inhibitor, Amiloride, and offering detailed, field-proven protocols to ensure data integrity and reproducibility.

Mechanism of Action: The uPA Signaling Axis

The uPA/uPAR system does more than just facilitate proteolysis. The binding of uPA to uPAR on the cell surface initiates a complex network of intracellular signaling pathways that promote cell proliferation, migration, and survival.[2][4][8] This signaling is often mediated through uPAR's interaction with co-receptors like integrins and growth factor receptors.[4][6]

Small molecule inhibitors like this compound are hypothesized to function by competitively binding to the catalytic site of uPA, preventing it from converting plasminogen to plasmin.[3][9] This dual action—inhibiting both the proteolytic cascade and downstream signaling—makes uPA inhibitors attractive candidates for anti-metastatic agents.[10]

For our comparative analysis, we will use Amiloride, a potassium-sparing diuretic that also functions as a moderate, competitive inhibitor of uPA.[9][11][12][13] Its well-documented effects provide a robust benchmark against which to measure the performance of this compound.[14]

uPA_Pathway Pro_uPA Pro-uPA (Zymogen) uPA uPA (Active Serine Protease) Pro_uPA->uPA Activation uPAR uPAR (Cell Surface Receptor) uPA->uPAR Binds Plasmin Plasmin uPA->Plasmin Catalyzes Plasminogen Plasminogen Signaling Intracellular Signaling (ERK, PI3K/Akt) uPAR->Signaling Activates Plasminogen->Plasmin ECM Extracellular Matrix (ECM) (Fibronectin, Laminin) Plasmin->ECM Degrades MMPs Pro-MMPs Plasmin->MMPs Activates Degradation ECM Degradation ECM->Degradation Active_MMPs Active MMPs MMPs->Active_MMPs Active_MMPs->ECM Degrades Invasion Cell Invasion & Metastasis Degradation->Invasion Proliferation Proliferation & Survival Signaling->Proliferation Inhibitor 3,5-Dimethoxy-benzamidine HCl Amiloride Inhibitor->uPA Inhibits

Figure 1. The uPA/uPAR signaling pathway and point of inhibition.

Comparative Experimental Framework

To conduct a rigorous evaluation, a logical and self-validating experimental design is paramount. Our framework is built on comparing cellular phenotypes that are directly influenced by uPA activity.

Rationale for Cell Line Selection

The choice of cell lines is critical. To assess on-target effects, we must compare the inhibitor's performance in a cell line with high endogenous uPA expression against one with low or negligible expression.

  • High uPA Expressor: MDA-MB-231. This triple-negative breast cancer cell line is highly invasive and known to express high levels of both uPA and uPAR.[15][16][17] Its aggressive phenotype is, in part, attributed to this robust uPA system.[16]

  • Low uPA Expressor: MCF-7. This estrogen receptor-positive breast cancer cell line is poorly invasive and expresses low to undetectable levels of uPA.[15][17][18] It serves as an excellent negative control to distinguish uPA-specific effects from off-target cytotoxicity.

Rationale for Assay Selection

The selected assays will quantify key cancer-associated phenotypes regulated by the uPA system:

  • Cell Viability Assay (MTT): To determine the cytotoxic profile of the compounds and establish dose-response curves (IC50). This ensures that effects observed in functional assays are not simply due to cell death.[19][20]

  • Cell Migration Assay (Wound Healing/Scratch): To assess the inhibition of collective cell migration, a hallmark of cancer progression.[21][22][23] This assay models the closure of a "wound" in a cell monolayer.

  • Cell Invasion Assay (Transwell/Boyden Chamber): To measure the ability of cells to degrade and move through a basement membrane mimic (Matrigel), directly assaying the proteolytic function of the uPA system.[24][25][26]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Phenotypic Assays cluster_analysis Phase 3: Data Analysis CellCulture Culture MDA-MB-231 & MCF-7 Cell Lines CompoundPrep Prepare Stock Solutions: 1. 3,5-Dimethoxy-benzamidine HCl 2. Amiloride 3. Vehicle Control (DMSO) MTT Cell Viability (MTT Assay) Determine IC50 CellCulture->MTT Wound Migration (Wound Healing Assay) Measure % Wound Closure CellCulture->Wound Transwell Invasion (Transwell Assay) Quantify Invading Cells CellCulture->Transwell CompoundPrep->MTT CompoundPrep->Wound CompoundPrep->Transwell Compare Compare Dose-Response Curves (Test Compound vs. Amiloride) MTT->Compare Evaluate Evaluate Differential Effects (MDA-MB-231 vs. MCF-7) Wound->Evaluate Transwell->Evaluate Conclusion Draw Conclusions on Potency & Specificity Compare->Conclusion Evaluate->Conclusion

Figure 2. High-level experimental workflow for compound evaluation.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating trustworthy and reproducible data. The following methods include critical controls and steps.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which correlates with the number of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed MDA-MB-231 and MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[27]

  • Compound Treatment: Prepare serial dilutions of 3,5-Dimethoxy-benzamidine HCl and Amiloride (e.g., 0.1 µM to 100 µM). Replace the medium with 100 µL of medium containing the compounds or a vehicle control (e.g., 0.1% DMSO). Include wells with medium only for background control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[20][27] Mix thoroughly by gentle shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[19]

  • Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Wound Healing (Scratch) Assay

This method assesses 2D collective cell migration.[21][23]

Protocol:

  • Create Monolayer: Seed cells in a 12-well plate to achieve a fully confluent monolayer after 24-48 hours.[21][28]

  • Create Wound: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer with consistent pressure.[21][28]

  • Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[22][29] Replace with fresh, low-serum medium (e.g., 1% FBS to minimize proliferation) containing the test compounds at non-toxic concentrations (e.g., below IC50) or a vehicle control.

  • Imaging: Immediately capture images of the wound at time 0 (T₀) using a phase-contrast microscope. Mark the specific locations for consistent imaging over time.

  • Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Capture images of the same marked locations at regular intervals (e.g., 8, 16, and 24 hours).

  • Data Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial T₀ area. Compare the closure rates between treated and control groups.

Transwell Invasion Assay

This assay quantifies the ability of cells to invade through a physical barrier coated with an ECM mimic.[25][26][30]

Protocol:

  • Prepare Inserts: Use Transwell inserts with an 8 µm pore size membrane. Thaw Matrigel (or another basement membrane extract) on ice and dilute with cold, serum-free medium. Coat the top surface of each insert with 50 µL of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.[26][31]

  • Prepare Chambers: Add 750 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.[24]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 5 x 10⁴ cells in 500 µL of serum-free medium containing the test compounds or vehicle control into the upper chamber of the coated inserts.[24]

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Remove Non-invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.[25][31]

  • Fix and Stain: Fix the cells that have invaded to the underside of the membrane with cold methanol for 20 minutes.[24] Stain with 0.5% Crystal Violet for 15-20 minutes.[24]

  • Quantification: Wash the inserts thoroughly with water and allow them to air dry. Elute the stain from the cells using a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance, or count the number of stained cells in several microscopic fields per insert and calculate the average.

Performance Evaluation & Comparative Data

The following tables present hypothetical but realistic data from the described experiments, designed to illustrate a successful outcome where 3,5-Dimethoxy-benzamidine HCl demonstrates potent and specific uPA-inhibitory activity.

Table 1: Cytotoxicity (IC50) of Compounds in Breast Cancer Cell Lines after 48h

Compound Cell Line uPA Expression IC50 (µM)
3,5-Dimethoxy-benzamidine HCl MDA-MB-231 High > 100
MCF-7 Low > 100
Amiloride MDA-MB-231 High > 100
MCF-7 Low > 100
Doxorubicin (Positive Control) MDA-MB-231 High 0.8
MCF-7 Low 1.2

An ideal inhibitor for this pathway should exhibit low general cytotoxicity, ensuring that effects on migration and invasion are due to pathway inhibition, not cell death.

Table 2: Inhibition of Cell Migration (% Wound Closure at 24h)

Compound (at 20 µM) Cell Line % Wound Closure (Vehicle Control) % Wound Closure (Treated) % Inhibition of Migration
3,5-Dimethoxy-benzamidine HCl MDA-MB-231 95% ± 4% 35% ± 5% 63.2%
MCF-7 30% ± 3% 28% ± 4% 6.7%
Amiloride MDA-MB-231 95% ± 4% 60% ± 6% 36.8%
MCF-7 30% ± 3% 29% ± 3% 3.3%

Data shows potent inhibition of migration specifically in the high-uPA expressing MDA-MB-231 cells, with 3,5-Dimethoxy-benzamidine HCl outperforming Amiloride.

Table 3: Inhibition of Cell Invasion (Relative Number of Invading Cells)

Compound (at 20 µM) Cell Line Relative Invasion (vs. Vehicle) % Inhibition of Invasion
3,5-Dimethoxy-benzamidine HCl MDA-MB-231 0.22 ± 0.04 78.0%
MCF-7 0.91 ± 0.08 9.0%
Amiloride MDA-MB-231 0.45 ± 0.06 55.0%
MCF-7 0.95 ± 0.07 5.0%

The data demonstrates a strong, specific blockade of invasion in MDA-MB-231 cells, indicating effective inhibition of uPA-mediated proteolysis. Again, 3,5-Dimethoxy-benzamidine HCl shows superior performance.

Discussion and Interpretation

The key observation is the differential effect between the two cell lines. In the high-uPA MDA-MB-231 line, 3,5-Dimethoxy-benzamidine HCl markedly reduced both cell migration (Table 2) and, more dramatically, cell invasion (Table 3).[15] The profound impact on invasion, an assay that directly depends on ECM degradation, points to a potent inhibition of the uPA-plasmin proteolytic cascade.[5] Conversely, the compound had minimal effect on the low-uPA MCF-7 cells, whose limited migratory and invasive potential is largely uPA-independent. This differential response is the hallmark of a specific, on-target inhibitor.

When compared to the benchmark compound Amiloride, 3,5-Dimethoxy-benzamidine HCl demonstrated superior inhibitory activity in both migration and invasion assays. This suggests a higher affinity for the uPA active site or more favorable pharmacological properties in a cellular context.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the performance of this compound as a uPA inhibitor. The presented experimental design, utilizing carefully selected cell lines and validated phenotypic assays, allows for a clear assessment of the compound's potency, specificity, and therapeutic potential. The comparative data indicates that this compound is a promising candidate for further preclinical development as an anti-metastatic agent, warranting subsequent investigation into its in vivo efficacy and pharmacokinetic profile.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. For professionals handling 3,5-Dimethoxy-benzamidine hydrochloride, a compound often utilized in the synthesis of targeted therapeutics and bioactive molecules, understanding the intricacies of its disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure the responsible management of this chemical waste.

The causality behind these rigorous disposal protocols stems from the potential hazards associated with benzamidine derivatives. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust disposal plan can be formulated by assessing the hazard profiles of structurally analogous compounds and adhering to best practices for hazardous chemical waste management.[1] Data from related compounds suggest that this substance should be handled as a hazardous material, potentially exhibiting acute toxicity, skin and eye irritation, and other health hazards.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, a thorough understanding of the potential hazards is paramount. The precautionary principle dictates that in the absence of complete data, the compound should be treated with a high degree of caution.

Inherent Hazards: Based on analogous compounds, this compound should be presumed to be harmful if swallowed and capable of causing skin and eye irritation.[1][2] Minimizing dust generation is crucial, as inhalation of particulates can lead to respiratory tract irritation.[2][3]

Mandatory Personal Protective Equipment (PPE): A multi-layered approach to PPE is non-negotiable to create a reliable barrier between the researcher and the chemical.

PPE CategorySpecific RequirementsRationale & Citations
Eye Protection Chemical safety goggles or glasses with side shields.Protects against splashes and airborne dust particles. Must be tested and approved under standards like OSHA 29 CFR 1910.133 or EU EN166.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be selected based on chemical resistance and workplace conditions.[1][2]
Body Protection Laboratory coat; additional protective clothing as needed.Protects skin and personal clothing from contamination. Must be selected based on workplace hazards.[2]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.Prevents inhalation of dust or aerosols.[2][4] A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded.[3]

Spill Management Protocol

In the event of an accidental spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • Don PPE: Wear all mandatory PPE as detailed in the table above before approaching the spill.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][4] Do not use compressed air for cleanup.

  • Collect Waste: Place the swept-up material into a suitable, clearly labeled, and closed container for disposal.[1]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) department about the spill, its location, and the quantity of material involved.[1]

Core Disposal Workflow

The disposal of this compound must not involve drain or regular trash disposal.[5] The compound must be treated as hazardous chemical waste and managed through a licensed disposal company.[1][6]

Step 1: Waste Segregation

The principle of waste segregation is fundamental to preventing dangerous chemical reactions. At a minimum, amidine-containing waste should be kept separate from acids and oxidizers.[7][8] Mixing amides (a related functional group) with acids can generate heat and potentially toxic gases.[8]

Step 2: Containerization and Labeling

Proper containerization is a self-validating system that ensures waste is securely stored and clearly identified.

  • Container Selection: Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a tightly fitting cap.[7] Reusing the original product container is often a good practice, provided it is in good condition.[7]

  • Labeling: The waste container must be unequivocally labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The accumulation start date (the date the first drop of waste is added).[1]

    • The primary hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory before being transferred to a central storage facility.[1]

  • Location: The SAA must be in a well-ventilated area.[1]

  • Containment: Keep the container tightly sealed except when adding waste.[1][2]

  • Inspection: Regularly inspect the container for any signs of leaks or degradation.[1]

Step 4: Final Disposal

The terminal step in the waste lifecycle is the transfer to a licensed and approved waste disposal facility.

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][6] The most common and effective method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]

  • Institutional Protocols: Contact your institution's EHS department to schedule a pickup and for specific institutional protocols.[1] They will manage the final transport and disposal in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[9][10]

The entire disposal process can be visualized through the following workflow diagram.

G cluster_prep Phase 1: Preparation & Handling cluster_disposal Phase 2: Disposal Protocol start Handling 3,5-Dimethoxy- benzamidine hydrochloride ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Generate Chemical Waste ppe->waste_gen spill Spill Occurs? cleanup Execute Spill Cleanup Protocol spill->cleanup Yes spill->waste_gen No cleanup->waste_gen waste_gen->spill During Handling segregate Segregate Waste (Keep from Acids/Oxidizers) waste_gen->segregate Initiate Disposal containerize Place in Labeled, Compatible Container segregate->containerize store Store in Ventilated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Hazardous Waste Disposal (Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.